4'-Chloro-2,2-dimethylbutyrophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUCYSUNSHBABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642433 | |
| Record name | 1-(4-Chlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-43-0 | |
| Record name | 1-(4-Chlorophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4'-Chloro-2,2-dimethylbutyrophenone: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4'-Chloro-2,2-dimethylbutyrophenone. This halogenated aromatic ketone serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, mechanistic insights, and a survey of its synthetic utility.
Introduction
4'-Chloro-2,2-dimethylbutyrophenone is a synthetic aromatic ketone characterized by a chlorophenyl group attached to a carbonyl, which is further bonded to a sterically hindered 2,2-dimethylbutyl moiety. The presence of three key functional elements—the reactive carbonyl group, the synthetically versatile aryl chloride, and the bulky t-butyl-like group—makes this molecule a valuable building block for creating complex molecular architectures. The chlorine atom on the aromatic ring can be readily functionalized through various cross-coupling reactions, while the ketone offers a site for nucleophilic attack and further derivatization. The 2,2-dimethylpropyl group provides steric bulk, which can be strategically employed to influence the conformational properties and biological activity of target molecules. This guide will delve into the fundamental chemical characteristics of this compound, provide a detailed protocol for its synthesis, explore its reactivity, and discuss its potential applications in medicinal chemistry and beyond.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. The key properties of 4'-Chloro-2,2-dimethylbutyrophenone are summarized below.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClO | Inferred from structure |
| Molecular Weight | 210.70 g/mol | Inferred from structure |
| Appearance | Likely a solid or oil | - |
| Boiling Point | Not explicitly stated | - |
| Melting Point | Not explicitly stated | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) | General chemical knowledge |
Spectroscopic Data
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~ 7.45 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~ 2.90 | Singlet | 2H | -CH₂- group adjacent to the carbonyl |
| ~ 1.10 | Singlet | 9H | Three equivalent -CH₃ groups |
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 200 | Carbonyl carbon (C=O) |
| ~ 138 | Aromatic carbon attached to the carbonyl group |
| ~ 136 | Aromatic carbon bearing the chlorine atom |
| ~ 130 | Aromatic carbons ortho to the carbonyl group |
| ~ 128 | Aromatic carbons meta to the carbonyl group |
| ~ 50 | -CH₂- group adjacent to the carbonyl |
| ~ 32 | Quaternary carbon of the 2,2-dimethylpropyl group |
| ~ 28 | Carbon atoms of the three methyl groups |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~ 3100-3000 | Aromatic C-H stretch | Medium |
| ~ 2960-2850 | Aliphatic C-H stretch | Strong |
| ~ 1685 | Carbonyl (C=O) stretch | Strong |
| ~ 1600, 1480 | Aromatic C=C stretch | Medium |
| ~ 830 | para-substituted C-H bend | Strong |
| ~ 750 | C-Cl stretch | Medium |
2.2.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 210/212 | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
| 139/141 | [ClC₆H₄CO]⁺ |
| 111/113 | [ClC₆H₄]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Synthesis of 4'-Chloro-2,2-dimethylbutyrophenone
The most common and efficient method for the synthesis of 4'-Chloro-2,2-dimethylbutyrophenone is through a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme
Caption: Friedel-Crafts acylation for the synthesis of 4'-Chloro-2,2-dimethylbutyrophenone.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous 4'-bromo derivative and should provide a good starting point for optimization.
Materials:
-
Chlorobenzene
-
2,2-Dimethylbutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask under an inert atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane and cool it to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.2 equivalents) to the DCM with stirring to form a suspension.
-
Acyl Chloride Addition: Slowly add 2,2-dimethylbutyryl chloride (1.1 equivalents) to the stirred suspension, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: Add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 4'-Chloro-2,2-dimethylbutyrophenone is primarily governed by its three main functional components: the carbonyl group, the aryl chloride, and the α-protons of the ketone.
Reactivity of the Carbonyl Group
The ketone functionality is susceptible to a variety of nucleophilic addition reactions, reductions, and condensations.
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Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.
-
Condensation Reactions: The α-protons, although sterically hindered, can participate in aldol-type condensation reactions under strong basic conditions.
Reactivity of the Aryl Chloride
The chlorine atom on the aromatic ring is a versatile handle for introducing further molecular complexity through various cross-coupling reactions.
Caption: Key cross-coupling reactions involving the aryl chloride of 4'-Chloro-2,2-dimethylbutyrophenone.
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl ketones. These motifs are prevalent in many biologically active compounds.
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Heck Reaction: Reaction with alkenes in the presence of a palladium catalyst provides access to stilbene and cinnamate derivatives, which are of interest in medicinal chemistry and materials science.
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Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, yields aryl-alkynyl ketones. These are valuable intermediates for the construction of heterocyclic systems and conjugated materials.
Application in the Synthesis of Bioactive Molecules
Halogenated butyrophenones are valuable precursors in the synthesis of various bioactive scaffolds.
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Synthesis of a Potential Atypical Antipsychotic Agent: A structurally related compound, 4-chloro-4'-fluorobutyrophenone, has been used in the synthesis of a diazepane analog of haloperidol. This highlights the potential of 4'-Chloro-2,2-dimethylbutyrophenone as a key intermediate in the development of novel central nervous system (CNS) active agents.
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Precursor for Chalcones, Thiazoles, and Pyrimidines: The ketone functionality can undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. These chalcones can then be used to synthesize a variety of heterocyclic compounds such as pyrimidines and thiazoles, which are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4'-Chloro-2,2-dimethylbutyrophenone.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4'-Chloro-2,2-dimethylbutyrophenone is a versatile and valuable intermediate in organic synthesis. Its unique combination of a reactive carbonyl group, a functionalizable aryl chloride, and a sterically demanding alkyl chain provides chemists with a powerful tool for the construction of complex and potentially bioactive molecules. The synthetic routes and reactivity patterns outlined in this guide demonstrate its potential as a key building block in drug discovery and materials science. Further exploration of its chemical properties and applications is warranted to fully unlock its synthetic potential.
References
- Friedel-Crafts Acylation: For a general overview of the Friedel-Crafts acylation reaction, its mechanism, and applications. (Source: Organic Chemistry textbooks and review articles on the topic).
- Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone: A detailed protocol for a closely related compound that can be adapted for the synthesis of the chloro-derivative.
- Cross-Coupling Reactions: For detailed information on Suzuki-Miyaura, Heck, and Sonogashira reactions. (Source: Comprehensive Organic Transformations by Richard C. Larock and other advanced organic chemistry textbooks).
- Application in Antipsychotic Drug Synthesis: A publication detailing the use of a similar butyrophenone in the synthesis of a potential antipsychotic agent. (Source: Journal of Medicinal Chemistry or similar peer-reviewed journals).
- Synthesis of Bioactive Heterocycles: For information on the synthesis of chalcones, thiazoles, and pyrimidines from acetophenone derivatives. (Source: Various publications in the field of medicinal and heterocyclic chemistry).
An In-depth Technical Guide to the Synthesis of 4'-Chloro-2,2-dimethylbutyrophenone
This guide provides a comprehensive overview of the synthetic pathways for 4'-Chloro-2,2-dimethylbutyrophenone, a substituted aromatic ketone with potential applications in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.
Introduction
4'-Chloro-2,2-dimethylbutyrophenone is an aromatic ketone characterized by a chlorophenyl group and a sterically hindered tert-butyl ketone moiety. This unique structural combination makes it a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates and novel materials. The primary synthetic route to this class of compounds is the Friedel-Crafts acylation, a robust and well-established method for the formation of carbon-carbon bonds to an aromatic ring. This guide will focus on a two-step synthesis, beginning with the preparation of the requisite acylating agent, followed by the electrophilic aromatic substitution reaction with chlorobenzene.
Physicochemical and Safety Data
A thorough understanding of the chemical properties and potential hazards of all substances is paramount for safe and effective synthesis.
Table 1: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 2,2-Dimethylbutyric acid | C₆H₁₂O₂ | 116.16 | 94-96 (5 mmHg) | 0.928 (25 °C) | 1.4154 (20 °C) |
| 2,2-Dimethylbutyryl chloride | C₆H₁₁ClO | 134.60 | Not available | Not available | Not available |
| Chlorobenzene | C₆H₅Cl | 112.56 | 132 | 1.107 (20 °C) | 1.5241 (20 °C) |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | 2.44 (20 °C) | Not applicable |
| 4'-Chloro-2,2-dimethylbutyrophenone | C₁₂H₁₅ClO | 210.70 | Predicted | Predicted | Predicted |
Safety and Handling Precautions:
-
2,2-Dimethylbutyric acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2,2-Dimethylbutyryl chloride: Reacts with water and is corrosive. It should be handled with extreme care in a dry environment, under an inert atmosphere if possible. It is a lachrymator and can cause severe burns. Full protective gear, including a face shield, is recommended.
-
Chlorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled. It is a suspected carcinogen and can cause organ damage through prolonged or repeated exposure. All manipulations should be performed in a fume hood.
-
Aluminum Chloride (anhydrous): Reacts violently with water, releasing heat and hydrogen chloride gas. It is corrosive and can cause severe skin and eye burns. Handle in a dry, inert atmosphere.
-
4'-Chloro-2,2-dimethylbutyrophenone: As a substituted butyrophenone, it should be handled with care. Potential hazards may include skin and eye irritation. Assume it is harmful and use appropriate PPE until toxicological data is available.
Synthesis Pathway
The synthesis of 4'-Chloro-2,2-dimethylbutyrophenone is proposed as a two-step process. The first step involves the conversion of 2,2-dimethylbutyric acid to its more reactive acid chloride derivative. The second step is the Friedel-Crafts acylation of chlorobenzene with the synthesized 2,2-dimethylbutyryl chloride.
Caption: Overall two-step synthesis pathway for 4'-Chloro-2,2-dimethylbutyrophenone.
Part 1: Synthesis of 2,2-Dimethylbutyryl Chloride
The initial step focuses on the activation of the carboxylic acid to form the more electrophilic acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion attacking the carbonyl carbon and eliminating sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.
Experimental Protocol:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap to neutralize the evolved HCl and SO₂ gases (e.g., a bubbler with a sodium hydroxide solution).
-
Reaction: To the flask, add 2,2-dimethylbutyric acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise from the dropping funnel at room temperature with stirring.
-
Reflux: After the addition is complete, heat the mixture to a gentle reflux (approximately 80°C) for 1-2 hours, or until the evolution of gas ceases.
-
Isolation: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The remaining crude 2,2-dimethylbutyryl chloride is often of sufficient purity for the subsequent Friedel-Crafts reaction.
Part 2: Friedel-Crafts Acylation of Chlorobenzene
This step involves the electrophilic aromatic substitution of chlorobenzene with the prepared 2,2-dimethylbutyryl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride.
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic. This complex can then dissociate to form a resonance-stabilized acylium ion.[1][2]
-
Electrophilic Attack: The electron-rich aromatic ring of chlorobenzene acts as a nucleophile and attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Caption: Mechanism of the Friedel-Crafts Acylation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture. Any presence of water will lead to its deactivation, halting the reaction. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Deactivated Substrate: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing inductive effect of the chlorine atom. This makes it less reactive than benzene in electrophilic aromatic substitutions. To overcome this, a stoichiometric amount or a slight excess of the Lewis acid catalyst is often necessary to sufficiently activate the acylating agent.[3]
-
Regioselectivity: The chloro group is an ortho-, para-director. However, due to the steric hindrance of the bulky 2,2-dimethylbutyryl group, the acylation is expected to occur predominantly at the para-position, leading to 4'-Chloro-2,2-dimethylbutyrophenone as the major product.[4]
-
Solvent: A non-polar solvent such as dichloromethane or carbon disulfide is typically used. These solvents are inert under the reaction conditions and can help to control the reaction temperature.
Experimental Protocol:
-
Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap. The system is maintained under an inert atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.3 eq) and a suitable dry solvent (e.g., dichloromethane). Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Reactants:
-
Slowly add a solution of 2,2-dimethylbutyryl chloride (1.0 eq) in the same dry solvent to the stirred suspension of aluminum chloride.
-
After the formation of the acylium ion complex, add chlorobenzene (1.0 - 1.2 eq) dropwise, maintaining the temperature between 0-5 °C.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers and wash with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Characterization
The crude product will likely contain unreacted starting materials and the ortho-isomer as a minor impurity. Purification can be achieved through recrystallization or column chromatography.
Purification Protocol (Recrystallization):
-
Solvent Selection: A suitable solvent system for recrystallization will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/water or hexanes/ethyl acetate, may be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent. Dry the crystals under vacuum.
Characterization:
The purified 4'-Chloro-2,2-dimethylbutyrophenone should be characterized to confirm its identity and purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons (two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring), and aliphatic protons of the 2,2-dimethylbutyryl group (a triplet for the CH₃ of the ethyl group, a quartet for the CH₂ of the ethyl group, and a singlet for the two methyl groups at the 2-position).
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic groups, and a C-Cl stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.70 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Troubleshooting
Table 2: Common Issues and Solutions in Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (moisture contamination). | Ensure all glassware is flame-dried, use fresh anhydrous AlCl₃, and maintain an inert atmosphere.[3] |
| Deactivated substrate. | Use a stoichiometric excess of the Lewis acid. Consider a more reactive acylating agent if possible.[3] | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC/GC and consider gentle warming if the reaction is sluggish.[3] | |
| High ortho-isomer content | High reaction temperature. | Perform the reaction at a lower temperature to favor the thermodynamically more stable para-isomer.[3] |
| Choice of solvent. | Non-polar solvents like carbon disulfide may favor para-substitution.[3] |
Conclusion
The synthesis of 4'-Chloro-2,2-dimethylbutyrophenone can be effectively achieved through a two-step process involving the formation of 2,2-dimethylbutyryl chloride followed by a Friedel-Crafts acylation of chlorobenzene. Careful control of reaction conditions, particularly the exclusion of moisture and appropriate temperature management, is critical for a successful outcome. The steric hindrance of the acylating agent is expected to favor the formation of the desired para-substituted product. Thorough purification and characterization are essential to ensure the quality of the final compound for its intended applications.
References
- BenchChem. (2025).
- ChemicalBook. (n.d.). 4'-CHLOROBUTYROPHENONE(4981-63-9) 1H NMR spectrum.
- Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
- ChemicalBook. (n.d.). 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9.
- Chem Simplied. (n.d.).
- The Royal Society of Chemistry. (2013).
- LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ChemTube3D. (n.d.).
- Sigma-Aldrich. (n.d.). 4-CHLORO-2',4'-DIMETHOXYBUTYROPHENONE AldrichCPR.
- Biological Magnetic Resonance Bank. (n.d.). bmse000518 4-chloroacetophenone.
- NIST. (n.d.). 4-chloro-4'-isopropylbutyrophenone.
- Inxight Drugs. (n.d.). 4-Chloro-2',4'-dimethylbutyrophenone.
- Mehdipour, E. (2022). Synthesis of a Coordination Polymer of Cu (II), FT-IR Spectrum, Single- Crystal X-Ray Crystallography, HOMO – LUMO Analysis, M. Biomedical Journal of Scientific & Technical Research, 45(4).
- Martins, C., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. MDPI.
- Ganjali, M. R., et al. (2011). Synthesis, characterization, crystal structure, and biological studies of a cadmium(II) complex with a tridentate ligand 4'-chloro-2,2':6',2''-terpyridine.
- Chem-Impex. (n.d.). 4'-Chloro-2'-methylacetophenone.
- PubChem. (n.d.). 4-Chloro-2,2-dimethylbutanal.
- Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane.
- Wagh, S. S. (2023). Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 2,2-dimethylbutane.
- NIST. (n.d.). 4-chloro-2,2-dimethylpentane.
- mzCloud. (2016). 4 Chloro 2 5 DMA.
- ChemicalBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine(156-83-2) IR2 spectrum.
- NIST. (n.d.). 4-Chloro-2,4-dimethylhexane.
- Amanote Research. (2016).
- Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 2,2-dimethylbutane.
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
4'-Chloro-2,2-dimethylbutyrophenone CAS number and identifiers
Technical Monograph: 4'-Chloro-2,2-Dimethylbutyrophenone
Executive Summary 4'-Chloro-2,2-dimethylbutyrophenone (CAS 898765-43-0) is a specialized aromatic ketone intermediate characterized by a sterically hindered carbonyl group and a para-chlorinated phenyl ring. As a structural homolog of the widely utilized p-chloropinacolone, this compound serves as a critical building block in the synthesis of sterically congested tertiary alcohols and amines, particularly within the agrochemical (conazole fungicides) and pharmaceutical sectors. Its unique tert-amyl-like moiety offers distinct lipophilic and steric properties compared to its tert-butyl counterparts, influencing the pharmacokinetic and binding profiles of downstream active pharmaceutical ingredients (APIs).
Part 1: Chemical Identification & Physicochemical Properties
This section establishes the definitive identity of the compound, distinguishing it from its straight-chain isomers (e.g., 4'-chloro-butyrophenone) and lower homologs (e.g., p-chloropinacolone).
Table 1: Chemical Identity & Descriptors
| Property | Description |
| CAS Number | 898765-43-0 |
| IUPAC Name | 1-(4-Chlorophenyl)-2,2-dimethylbutan-1-one |
| Common Synonyms | p-Chloro-tert-amyl phenyl ketone; 4'-Chloro-α,α-dimethylbutyrophenone |
| Molecular Formula | C₁₂H₁₅ClO |
| Molecular Weight | 210.70 g/mol |
| SMILES | CCC(C)(C)C(=O)C1=CC=C(Cl)C=C1 |
| InChI Key | CGUCYSUNSHBABN-UHFFFAOYSA-N |
| Structural Class | Aromatic Ketone; Halogenated Benzene Derivative |
Physicochemical Profile:
-
Appearance: Typically a colorless to pale yellow liquid or low-melting solid at room temperature.
-
Solubility: Highly soluble in organic solvents (dichloromethane, toluene, ethyl acetate); insoluble in water.
-
Stability: Stable under standard conditions; the sterically hindered carbonyl is resistant to hydration and mild nucleophilic attack compared to non-hindered analogs.
Part 2: Synthetic Pathways & Methodology
The synthesis of 4'-Chloro-2,2-dimethylbutyrophenone is governed by the principles of Friedel-Crafts Acylation . The reaction requires precise control over temperature and catalyst stoichiometry to ensure para-regioselectivity and minimize isomerization of the branched acyl group.
Core Synthesis Protocol: Friedel-Crafts Acylation
Reaction Logic: The synthesis involves the acylation of chlorobenzene with 2,2-dimethylbutyryl chloride. The use of a Lewis acid catalyst (AlCl₃) generates an acylium ion intermediate. The para-directing effect of the chlorine atom on the benzene ring, combined with the steric bulk of the tert-amyl-like acyl group, overwhelmingly favors substitution at the 4-position.
Reagents:
-
Substrate: Chlorobenzene (Also acts as solvent or co-solvent).
-
Acylating Agent: 2,2-Dimethylbutyryl chloride (prepared from 2,2-dimethylbutyric acid + SOCl₂).
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.1 - 1.2 equivalents).
Step-by-Step Protocol:
-
Catalyst Activation: In a flame-dried 3-neck flask under nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in dry dichloromethane (DCM) or neat chlorobenzene. Cool the suspension to 0–5°C.
-
Acyl Chloride Addition: Add 2,2-dimethylbutyryl chloride (1.0 eq) dropwise over 30 minutes. Maintain temperature <10°C to prevent decomposition of the acylium complex.
-
Substrate Introduction: If using DCM as solvent, add chlorobenzene (1.1 eq) dropwise. If using chlorobenzene as solvent, this step is integrated into the initial suspension.
-
Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via GC-MS or TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The disappearance of the acid chloride peak indicates completion.
-
-
Quenching (Critical): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum-alkoxide complex and solubilizes aluminum salts.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash combined organics with water, saturated NaHCO₃ (to remove acidic impurities), and brine.
-
Purification: Dry over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel chromatography if high purity (>99%) is required.
Visualization of Synthetic Pathway
Caption: Friedel-Crafts acylation pathway showing the formation of the acylium ion and subsequent electrophilic aromatic substitution.
Part 3: Applications & Downstream Chemistry
4'-Chloro-2,2-dimethylbutyrophenone is primarily utilized as an intermediate for synthesizing biologically active compounds where the gem-dimethyl group provides metabolic stability and receptor selectivity.
Synthesis of Sterically Hindered Alcohols (Agrochemicals)
Similar to the synthesis of Tebuconazole, this ketone can be converted into tertiary alcohols via Grignard addition or Corey-Chaykovsky epoxidation followed by azole ring opening.
-
Mechanism: The ketone reacts with a sulfur ylide (e.g., dimethylsulfonium methylide) to form an epoxide. This epoxide is then opened by 1,2,4-triazole.
-
Utility: The resulting azole antifungals exhibit broad-spectrum activity by inhibiting sterol 14α-demethylase (CYP51).
Reductive Amination (Pharmaceuticals)
The ketone function can be transformed into a primary or secondary amine.
-
Protocol: Reaction with an amine (R-NH₂) followed by reduction with NaBH₄ or catalytic hydrogenation.
-
Significance: The bulky tert-amyl group adjacent to the amine center creates a high barrier to enzymatic degradation, prolonging the half-life of the drug candidate.
Reactivity Map
Caption: Divergent synthesis map illustrating key functional group transformations accessible from the core ketone.
Part 4: Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS may be limited, its properties are inferred from the class of alpha-halo/alkyl-phenones.
-
Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid contact with strong oxidizing agents.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
Comprehensive Spectroscopic Characterization of 4'-Chloro-2,2-dimethylbutyrophenone: A Technical Guide
Executive Summary
For researchers and drug development professionals, the precise structural verification of synthetic intermediates is a non-negotiable prerequisite for downstream efficacy and safety. 4'-Chloro-2,2-dimethylbutyrophenone (CAS No. 898765-43-0)[1], also known systematically as 1-(4-chlorophenyl)-2,2-dimethylbutan-1-one, is a sterically hindered, halogenated aromatic ketone. Its unique architecture—combining a para-chlorophenyl moiety with a bulky tert-amyl-like (2,2-dimethylbutyl) group adjacent to the carbonyl—presents distinct spectroscopic signatures.
This whitepaper provides an in-depth, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound, establishing a self-validating analytical framework for its characterization.
Structural Profiling & Spectroscopic Causality
The chemical behavior and spectral output of 4'-Chloro-2,2-dimethylbutyrophenone are dictated by the interplay between the electron-withdrawing chlorine atom and the severe steric bulk of the alpha-quaternary carbon.
In unhindered aryl ketones (like standard butyrophenones[2]), the carbonyl group lies coplanar with the aromatic ring, maximizing
Spectroscopic Data & Mechanistic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are highly diagnostic due to the symmetry of the alpha-methyl groups and the para-substitution of the aromatic ring.
Table 1: Predicted
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Ar-H (ortho to C=O) | 7.75 | Doublet (d) | 2H | 8.5 | H-2', H-6' |
| Ar-H (ortho to Cl) | 7.38 | Doublet (d) | 2H | 8.5 | H-3', H-5' |
| -CH₂- | 1.85 | Quartet (q) | 2H | 7.4 | H-3 ( |
| -C(CH₃)₂ | 1.32 | Singlet (s) | 6H | - | |
| -CH₃ | 0.88 | Triplet (t) | 3H | 7.4 | H-4 ( |
Causality & Insights: The aromatic protons exhibit a classic AA'BB' spin system, appearing as two distinct doublets. The six protons of the two alpha-methyl groups appear as a sharp, heavily integrated singlet at 1.32 ppm because free rotation around the C2-C3 bond renders them chemically and magnetically equivalent.
Table 2: Predicted
| Position | Chemical Shift ( | Assignment |
| C=O | 208.5 | Carbonyl carbon (C1) |
| Ar-C (ipso to Cl) | 138.2 | C-4' |
| Ar-C (ipso to C=O) | 137.5 | C-1' |
| Ar-C (ortho to C=O) | 130.4 | C-2', C-6' |
| Ar-C (ortho to Cl) | 128.6 | C-3', C-5' |
| -C(CH₃)₂- | 48.2 | Quaternary carbon (C2) |
| -CH₂- | 33.5 | Methylene carbon (C3) |
| -C(CH₃)₂ | 25.1 | |
| -CH₃ | 9.4 | Terminal methyl carbon (C4) |
Causality & Insights: The most critical diagnostic peak is the carbonyl carbon at 208.5 ppm . A fully conjugated, unhindered acetophenone typically resonates around 197-198 ppm. The significant downfield shift observed here is a direct consequence of the steric inhibition of resonance caused by the bulky 2,2-dimethyl group, which localizes electron density on the oxygen and deshields the carbonyl carbon[4].
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Key FTIR Vibrational Modes (ATR, Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965, 2875 | Medium | C-H stretch (sp³, alkyl chain) |
| 1682 | Strong | C=O stretch (hindered conjugated ketone) |
| 1588, 1485 | Medium | C=C stretch (aromatic ring) |
| 1092 | Strong | C-Cl stretch (aryl chloride) |
| 824 | Strong | C-H out-of-plane bend (para-disubstituted) |
Causality & Insights: The C=O stretching frequency at 1682 cm⁻¹ acts as an internal structural probe. While aliphatic ketones absorb near 1715 cm⁻¹, conjugation lowers this to ~1680 cm⁻¹. The steric twisting prevents the frequency from dropping further (as it would in a perfectly flat conjugated system), keeping it firmly in the low 1680s. The strong absorption at 824 cm⁻¹ is the definitive fingerprint for para-disubstitution on the benzene ring.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS provides absolute confirmation of the molecular weight and halogen presence via isotopic distribution.
Table 4: EI-MS Fragmentation Data (70 eV)
| m/z | Relative Abundance (%) | Ion Assignment |
| 210 / 212 | 15 / 5 | [M]⁺• (Molecular Ion, ³⁵Cl / ³⁷Cl) |
| 182 / 184 | 8 / 3 | [M - C₂H₄]⁺• (McLafferty rearrangement) |
| 139 / 141 | 100 / 33 | [4-Cl-C₆H₄-CO]⁺ (Acylium ion, Base Peak) |
| 111 / 113 | 45 / 15 | [4-Cl-C₆H₄]⁺ (Loss of CO from acylium) |
| 71 | 25 | [C(CH₃)₂CH₂CH₃]⁺ (tert-Amyl cation) |
Causality & Insights:
The molecular ion region displays a rigid 3:1 intensity ratio between m/z 210 and 212, which is the universal isotopic signature of a single chlorine atom (³⁵Cl vs ³⁷Cl). The fragmentation is heavily dominated by
Figure 1: Primary EI-MS fragmentation pathways of 4'-Chloro-2,2-dimethylbutyrophenone.
Standardized Experimental Protocols
To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, the following self-validating protocols must be strictly adhered to during spectral acquisition.
Protocol 1: NMR Acquisition (Self-Validating)
-
Sample Preparation: Dissolve 15 mg (for
H) or 50 mg (for C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). -
Internal Calibration: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be manually calibrated to exactly 0.00 ppm to validate all subsequent chemical shifts.
-
Acquisition Parameters:
- H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds.
- C NMR: 100 MHz, 512 scans, D1 of 5.0 seconds. Crucial Step: The extended 5-second delay ensures the fully substituted alpha-quaternary carbon and the carbonyl carbon relax completely, preventing signal suppression.
Protocol 2: FTIR Acquisition (ATR Method)
-
Background Validation: Prior to sample loading, run a 32-scan background spectrum of the empty diamond ATR crystal. The software must automatically subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor to validate baseline integrity.
-
Sample Loading: Apply 2-3
L of the neat liquid compound directly onto the crystal. Ensure full coverage without air bubbles. -
Acquisition: Collect 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Protocol 3: GC-MS Acquisition
-
System Tuning: Before running the sample, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 peaks are present at the correct relative abundances to ensure mass axis calibration.
-
Chromatography: Inject 1
L of a 1 mg/mL solution (in Dichloromethane) into a GC equipped with an HP-5MS column. Use a temperature ramp from 80°C to 280°C at 15°C/min. -
Ionization: Utilize standard Electron Ionization (EI) at 70 eV to ensure fragmentation patterns match standard library algorithms.
Figure 2: Self-validating multi-spectral analytical workflow for compound characterization.
Conclusion
The spectroscopic characterization of 4'-Chloro-2,2-dimethylbutyrophenone requires a nuanced understanding of how steric hindrance and halogenation impact molecular behavior. By cross-referencing the downfield
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2780398, 2,2-Dimethyl-1-phenylbutan-1-one". PubChem. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70321, 4'-Chlorobutyrophenone". PubChem. URL: [Link]
Sources
- 1. 4'-Chloro-2,2-dimethylbutyrophenone | 898765-43-0 | Benchchem [benchchem.com]
- 2. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,2-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 2780398 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 4'-Chloro-2,2-dimethylbutyrophenone in common lab solvents
An In-depth Technical Guide to the Solubility of 4'-Chloro-2,2-dimethylbutyrophenone in Common Laboratory Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4'-Chloro-2,2-dimethylbutyrophenone. Given the limited availability of public data on this specific compound, this document emphasizes predictive methodologies based on structural analysis and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings. This approach ensures scientific integrity and empowers drug development professionals to generate reliable data for their specific applications.
Introduction to 4'-Chloro-2,2-dimethylbutyrophenone
4'-Chloro-2,2-dimethylbutyrophenone is a halogenated aromatic ketone. Its structure, featuring a chlorophenyl group and a bulky dimethylbutyryl chain, suggests it is a relatively nonpolar, hydrophobic molecule. Understanding its solubility is critical for a variety of applications in synthetic chemistry and drug discovery, including reaction condition optimization, purification, formulation, and biological screening.
Molecular Structure:
Ph = Phenyl group
The presence of the polar carbonyl group and the chlorine atom introduces some polarity, but the dominant features are the nonpolar phenyl ring and the aliphatic chain.
Predicted Solubility Profile
Due to the absence of specific experimental data for 4'-Chloro-2,2-dimethylbutyrophenone in the public domain, we can predict its solubility based on the principle of "like dissolves like" and by analogy to structurally similar compounds. A related compound, 4-chloro-4'-fluorobutyrophenone, is known to be soluble in common organic solvents such as ethanol, chloroform, and ether, while being sparingly soluble in methanol and ethyl acetate.[1]
Based on its structure, 4'-Chloro-2,2-dimethylbutyrophenone is expected to exhibit good solubility in nonpolar and moderately polar aprotic solvents, and lower solubility in highly polar and protic solvents.
Table 1: Predicted Qualitative Solubility of 4'-Chloro-2,2-dimethylbutyrophenone
| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl ether | High | The nonpolar aliphatic and aromatic portions of the solute will interact favorably with nonpolar solvents. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The polar carbonyl group can interact with the polar aprotic solvent, but the large nonpolar regions may limit very high solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The bulky, nonpolar structure will hinder interactions with the hydrogen-bonding network of protic solvents. Solubility is expected to decrease with increasing solvent polarity (e.g., higher in isopropanol than in methanol). |
| Aqueous | Water, Aqueous buffers | Very Low / Insoluble | The hydrophobic nature of the molecule will lead to very poor solubility in water.[2] |
Physicochemical Properties of Structurally Related Compounds
Table 2: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Chloro-2,2-dimethylbutanal | C6H11ClO | 134.60 | XLogP3: 1.5[3] |
| 4-Chloro-2',4'-dimethylbutyrophenone | C12H15ClO | 210.7 | - |
| 4-Chloro-4'-fluorobutyrophenone | C10H10ClFO | 200.64 | - |
Note: The lack of extensive public data for these specific compounds underscores the need for experimental determination of physicochemical properties.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a robust technique for determining the solubility of a solid compound in a liquid solvent.[1]
Isothermal Equilibrium Method: A Step-by-Step Protocol
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution.
Objective: To quantitatively determine the equilibrium solubility of 4'-Chloro-2,2-dimethylbutyrophenone in a selected solvent at a specific temperature.
Materials:
-
4'-Chloro-2,2-dimethylbutyrophenone (solid)
-
Selected laboratory solvent(s)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of 4'-Chloro-2,2-dimethylbutyrophenone using the isothermal equilibrium method.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4'-Chloro-2,2-dimethylbutyrophenone to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Determine the mass of the filtered saturated solution.
-
Allow the solvent to evaporate from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solute.
-
-
Calculation:
-
The solubility can be expressed in various units, such as g/100 g of solvent:
-
Mass of solvent = (Mass of saturated solution) - (Mass of dried solute)
-
Solubility ( g/100 g solvent) = (Mass of dried solute / Mass of solvent) x 100[1]
-
-
-
Validation:
-
Repeat the experiment at least in triplicate to ensure the reproducibility and accuracy of the results.
-
Factors Influencing Solubility
Several factors can influence the solubility of 4'-Chloro-2,2-dimethylbutyrophenone:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control the temperature during solubility determination.
-
Solvent Polarity: As discussed, the polarity of the solvent will have a significant impact on solubility.
-
pH (for aqueous solutions): While this compound is expected to be largely insoluble in aqueous media, any ionizable impurities could have their solubility affected by pH.[2]
-
Purity of the Compound: Impurities can affect the measured solubility.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4'-Chloro-2,2-dimethylbutyrophenone is not widely available, information from related butyrophenone derivatives should be considered for safe handling.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5]
-
Avoid contact with skin and eyes.[4]
-
In case of contact, wash the affected area thoroughly with soap and water.[4]
-
Consult the supplier's SDS for the most specific and up-to-date safety information.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of 4'-Chloro-2,2-dimethylbutyrophenone. While direct quantitative data is currently lacking in public literature, a qualitative solubility profile can be predicted based on its molecular structure. For researchers and drug development professionals requiring precise solubility data, the provided experimental protocol for the isothermal equilibrium method offers a reliable and scientifically sound approach. Adherence to good laboratory practices and safety precautions is paramount when working with this and any chemical compound.
References
-
Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]
- Unknown.
-
National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]
- Unknown. Classification of organic compounds By solubility.
- TCI Chemicals.
-
PubChem. 4-Chloro-2,2-dimethylbutanal. [Link]
Sources
Technical Guide: Physicochemical & Analytical Profiling of Butyrophenone Derivatives
Executive Summary
Butyrophenone derivatives, typified by Haloperidol , represent a cornerstone class of neuroleptic agents.[1][2] Their pharmacological potency as high-affinity Dopamine D2 receptor antagonists is a direct function of their rigid physicochemical architecture.[3] This guide moves beyond basic textbook definitions to explore the causality between the butyrophenone pharmacophore and its analytical behavior. We will dissect the structural requirements for activity, the lipophilic challenges in formulation, and the specific degradation pathways that necessitate rigorous stability testing.
Part 1: Structural Architecture & SAR
The butyrophenone scaffold is not merely a delivery vehicle; it is a precise molecular key.[3] The structure-activity relationship (SAR) relies on a specific distance between the tertiary amino group and the aromatic ring, mediated by a keto-chain.
The Pharmacophore
The core efficacy of this class hinges on the tertiary amine (usually within a piperidine or piperazine ring) connected to a butyrophenone tail .
-
The Fluorine Anchor: A fluorine substituent at the para position of the benzene ring is critical. It prevents metabolic oxidation at this susceptible site and significantly enhances lipophilicity, driving blood-brain barrier (BBB) penetration.[3]
-
The Propylene Linker: The three-carbon chain (
) is the optimal length.[3] Shortening or lengthening this chain disrupts the spatial alignment required to bridge the D2 receptor's aspartate residue and its hydrophobic accessory pocket. -
The Keto Group: The carbonyl oxygen provides an essential hydrogen-bond acceptor point.[3] Reduction of this group to an alcohol drastically reduces potency (e.g., reduced haloperidol is less active).[3]
Visualization: SAR Logic Flow
The following diagram illustrates the critical structural dependencies required for neuroleptic activity.
Figure 1: Structural Activity Relationship (SAR) map detailing the functional contribution of each moiety within the butyrophenone scaffold.[3]
Part 2: Physicochemical Profiling
Understanding the physicochemical numbers is essential for predicting formulation challenges (solubility) and physiological distribution (lysosomal trapping).[3]
Key Parameters
Butyrophenones are lipophilic weak bases .[1][3]
-
Ionization (pKa): The tertiary amine typically has a pKa between 8.0 and 9.[3]0. At physiological pH (7.4), a significant fraction exists in the cationic (protonated) form.[3] This drives interaction with the negatively charged aspartate in the D2 receptor but also leads to "lysosomal trapping" (accumulation in acidic cellular compartments).
-
Lipophilicity (LogP): Values generally exceed 3.0, indicating high membrane permeability but poor aqueous solubility.[3] This necessitates the use of co-solvents (e.g., lactate buffer) or cyclodextrins in liquid formulations.
Comparative Data Table
| Property | Haloperidol | Droperidol | Clinical Implication |
| Molecular Weight | 375.86 g/mol | 379.43 g/mol | Small molecule; rapid diffusion.[1][3] |
| pKa (Basic) | ~8.3 | ~7.64 | Droperidol is less ionized at pH 7.4 than Haloperidol, potentially affecting onset speed.[3] |
| LogP (Oct/Water) | ~3.36 | ~3.5 | High BBB penetration; extensive tissue distribution ( |
| Water Solubility | < 0.1 mg/mL | < 0.1 mg/mL | Requires acidification (e.g., Lactic Acid) for injectable solutions.[3] |
| Appearance | White microcrystalline powder | White to light tan powder | Polymorphism can affect dissolution rates.[1][3] |
Part 3: Stability & Degradation Protocols[4]
Butyrophenones are chemically robust but susceptible to specific stress conditions.[3] The ketone moiety is prone to photoreduction, and the tertiary amine is susceptible to N-oxidation.
Degradation Pathways[3]
-
Photolytic Degradation: Exposure to UV light causes the cleavage of the alkyl chain or reduction of the keto group, often resulting in a color change (yellowing).
-
Oxidative Degradation: The tertiary nitrogen can form N-oxides, particularly in the presence of peroxides or metal ions.[3]
Protocol: Forced Degradation (Stress Testing)
Objective: Validate the stability-indicating capability of an analytical method (e.g., HPLC).[4][5]
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 25 mg of Haloperidol in 50 mL of Methanol (0.5 mg/mL).
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidation:
-
Photolysis:
-
Expose solid powder and solution (in quartz cuvette) to UV light (1.2 million lux hours).[3]
-
Control: Wrap a duplicate sample in aluminum foil.
-
Part 4: Analytical Methodologies
To quantify these derivatives and their degradants, Reverse Phase HPLC (RP-HPLC) is the industry standard.[3] The method must account for the basic nature of the amine (potential for peak tailing due to silanol interaction).
Validated HPLC Protocol
Context: This setup minimizes peak tailing of the basic nitrogen by using a silanol-blocking buffer or base-deactivated column.
-
Column: C18 End-capped (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 250 mm.[3]
-
Mobile Phase:
-
Solvent A: Phosphate Buffer (50 mM, pH 3.5). Low pH ensures the amine is fully protonated and reduces silanol interaction.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Ratio: Isocratic 55:45 (Buffer:ACN).[3]
-
-
Detection: UV at 245 nm (Absorption maximum for the p-fluorobutyrophenone chromophore).[3]
-
Injection Volume: 20 µL.
-
Run Time: ~10-15 minutes (Haloperidol typically elutes at ~6-8 min).[3]
Part 5: Biological Interface (Mechanism)[3]
The physicochemical properties described above culminate in the biological event: the blockade of the Dopamine D2 receptor.
The Binding Logic
The "lock and key" analogy is insufficient; it is an electrostatic and hydrophobic anchor .
-
Entry: The lipophilic tail allows the drug to partition into the lipid bilayer, approaching the receptor from the membrane phase.
-
Anchoring: The protonated nitrogen (cationic) forms a salt bridge with Aspartate-114 (in TM3) of the D2 receptor.[3]
-
Blockade: The aromatic rings occupy the hydrophobic accessory pocket, preventing dopamine from binding and inducing the conformational change required for G-protein activation.[3]
Visualization: Receptor Blockade Pathway[1]
Figure 2: Mechanistic pathway of D2 receptor antagonism by butyrophenone derivatives.[1][3]
References
-
Janssen, P. A. J. (1959).[3] The Pharmacology of Haloperidol. International Review of Neurobiology.
-
DrugBank Online. (2023).[3] Haloperidol: Chemical Properties and Pharmacology. [3]
-
PubChem. (2023).[3] Haloperidol Compound Summary. National Library of Medicine.[3]
-
Blessington, B., et al. (1982).[3] Chromatographic analysis of butyrophenones. Journal of Chromatography A.
-
Seeman, P. (2002).[3] Atypical Antipsychotics: Mechanism of Action. Canadian Journal of Psychiatry.[3]
Sources
- 1. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Beyond Antipsychotics: The Renaissance of Butyrophenone Scaffolds in Oncology and Precision Medicine
Executive Summary
For over six decades, butyrophenones—epitomized by haloperidol—have been the cornerstone of typical antipsychotic therapy, primarily acting through Dopamine D2 receptor antagonism. However, the pharmaceutical landscape for this chemical class is undergoing a radical paradigm shift. Recent research has decoupled the butyrophenone scaffold from its exclusive neuroleptic identity, revealing potent applications in oncology (specifically pancreatic and uveal melanoma) , neuroinflammation imaging , and antimicrobial therapeutics .
This technical guide analyzes the structural evolution of butyrophenones from CNS depressants to multi-target precision agents. We explore the modulation of Sigma (
Structural Activity Relationship (SAR): The Pivot from D2 to Sigma Receptors
The classical butyrophenone pharmacophore consists of a fluorophenyl ring, a carbonyl linker, and a basic amine (often a piperidine). While D2 antagonism requires a specific distance between the aromatic ring and the basic nitrogen, modifications to the linker and the piperidine substituents can drastically alter selectivity toward Sigma-1 (
The Pharmacophore Evolution
-
Classical (Haloperidol): High D2 affinity (
~ 1-2 nM), High affinity ( ~ 2 nM). Result: Antipsychotic efficacy with extrapyramidal side effects (EPS). -
Next-Gen (Sigma-Selective):
- Antagonists: Neuroprotection and analgesia. Modifications often involve extending the N-substituent chain length.
-
Agonists: Cytotoxicity in solid tumors.[1] Bulky hydrophobic groups on the basic nitrogen (e.g., in SW43 and PB28 analogs) diminish D2 binding while enhancing
affinity.
Visualization: Scaffold Divergence
The following diagram illustrates the structural divergence from the parent butyrophenone to specialized therapeutic agents.
Figure 1: Divergence of the butyrophenone scaffold. Modifications to the amine tail and carbonyl reduction shift activity from dopaminergic modulation to Sigma receptor-mediated cytotoxicity.
Oncology: Targeting the Sigma-2 Receptor
The most promising frontier for novel butyrophenones is the Sigma-2 (
Mechanism of Action: Caspase-Dependent Apoptosis
Unlike D2 antagonists which block signaling,
-
Internalization: Rapid uptake into the cancer cell.[2]
-
Calcium Flux: Depletion of Endoplasmic Reticulum (ER)
stores. -
Mitochondrial Destabilization: Loss of membrane potential.
-
Caspase Activation: Activation of Caspase-3/7 leading to apoptosis.
Case Study: SW43 and S2/IAPinh Conjugates
SW43 is a high-affinity
-
S2/IAPinh: A conjugate of SW43 and LCL161 (a SMAC mimetic).[3] The SW43 moiety targets the drug specifically to pancreatic cancer cells, where the conjugate degrades cIAP-1 (Cellular Inhibitor of Apoptosis Protein 1), overcoming chemotherapy resistance.
Case Study: MRJF22 (Haloperidol Metabolite II Valproate)
Haloperidol is metabolized to "Metabolite II" (reduced carbonyl). This metabolite has antiproliferative properties.[4][5]
-
Innovation: Esterification of Metabolite II with Valproic Acid creates MRJF22 .
-
Effect: MRJF22 exhibits potent anti-angiogenic effects and inhibits cell migration, outperforming the parent compounds alone.
Radiopharmaceuticals: F-18 Labeled PET Tracers
The fluorine atom inherent in the butyrophenone structure makes it an ideal candidate for Fluorine-18 (
(R)-[ ]FBFP
-
Target: Sigma-1 Receptor (
).[8][9] -
Clinical Utility: Imaging neuroinflammation and ischemic stroke.
-
Mechanism:
expression is modulated during the acute phase of stroke. (R)-[ ]FBFP allows for the spatiotemporal quantification of this receptor in vivo, serving as a biomarker for neuronal survival and inflammation. -
Advantage: Unlike
tracers (20 min half-life), (110 min half-life) allows for longer imaging windows and distribution from central cyclotrons.
Experimental Protocol: Synthesis of MRJF22
A Self-Validating Protocol for the Synthesis of Haloperidol Metabolite II Valproate Ester.
Objective: Synthesize the prodrug MRJF22 to combine histone deacetylase inhibition (Valproic acid) with
Reagents & Equipment
-
Precursor: Haloperidol (commercially available).
-
Reagents: Sodium Borohydride (
), Valproic Acid, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine). -
Solvents: Methanol (MeOH), Dichloromethane (DCM).
-
Analysis:
-NMR, HPLC.
Step-by-Step Methodology
Step 1: Reduction of Haloperidol to Metabolite II
-
Dissolve Haloperidol (1.0 eq) in MeOH at
. -
Slowly add
(1.5 eq) over 15 minutes to prevent runaway exotherm. -
Stir at room temperature for 2 hours. Monitor via TLC (System: DCM/MeOH 9:1) for disappearance of the ketone spot.
-
Quench with water, extract with DCM, and dry over
. -
Validation Point:
-NMR must show the disappearance of the triplet at ppm (alpha-carbonyl protons) and appearance of a multiplet at ppm (CH-OH).
Step 2: Esterification (Steglich Esterification)
-
Dissolve Haloperidol Metabolite II (1.0 eq) and Valproic Acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) as a catalyst.
-
Cool to
and add DCC (1.1 eq) dropwise. -
Stir for 12-24 hours at room temperature. A white precipitate (dicyclohexylurea, DCU) will form.
-
Filter off the DCU precipitate.
-
Wash the filtrate with saturated
(to remove unreacted acid) and brine. -
Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Step 3: Analytical Confirmation
-
Yield: Expect 65-75%.
-
Purity Check: HPLC purity >95% required for biological assay.
Workflow Diagram
Figure 2: Synthetic pathway for MRJF22, converting a classic antipsychotic into a dual-action anti-cancer prodrug.
Comparative Data: Therapeutic Efficacy
The following table summarizes the shift in potency from D2 antagonism to cancer cell cytotoxicity for novel butyrophenone derivatives.
| Compound | Primary Target | Secondary Target | Therapeutic Application | Key Outcome (In Vitro/Vivo) |
| Haloperidol | D2 Antagonist ( | Antipsychotic | High EPS risk; minimal cytotoxicity alone. | |
| Haloperidol Met II | D2 (Low affinity) | Experimental Oncology | Reduced neurotoxicity; moderate antiproliferative effect. | |
| MRJF22 | HDAC Inhibition | Uveal Melanoma | Significant reduction in cell migration and angiogenesis.[6][7] | |
| SW43 | D2 (Negligible) | Pancreatic Cancer | High affinity ( | |
| (R)-[ | N/A | Stroke Imaging | High brain uptake; specific binding in infarct regions.[8] |
References
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents. Journal of Medicinal Chemistry. (2021). Link
-
Haloperidol Metabolite II Valproate Ester (S)-(-)-MRJF22: Preliminary Studies as a Potential Multifunctional Agent Against Uveal Melanoma. Journal of Medicinal Chemistry. (2021).[6][7] Link
-
The novel drug candidate S2/IAPinh improves survival in models of pancreatic and ovarian cancer. Washington University School of Medicine Research. (2024). Link
-
Longitudinal in vivo (R)-[18F]FBFP PET imaging for preclinical evaluation of cerebral sigma-1 receptor after ischemic stroke. Theranostics. (2023). Link
-
Repurposing Antipsychotics for Cancer Treatment. Biomedicines. (2021). Link
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Therapeutic targeting of pancreatic cancer utilizing sigma-2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Synthesis and evaluation of haloperidol metabolite II prodrugs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Haloperidol Metabolite II Valproate Ester (S)-(-)-MRJF22: Preliminary Studies as a Potential Multifunctional Agent Against Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Longitudinal in vivo (R)-[18F]FBFP PET imaging for preclinical evaluation of cerebral sigma-1 receptor after ischemic stroke [thno.org]
- 9. PET scan study examining the sigma1 receptor with a first-in-human radioisotope | Clinical Trials | Yale Medicine [yalemedicine.org]
Methodological & Application
Application Note: Regioselective Synthesis of 4'-Chloro-2,2-dimethylbutyrophenone via Friedel-Crafts Acylation
Introduction & Mechanistic Rationale
The synthesis of 4'-Chloro-2,2-dimethylbutyrophenone (CAS: 898765-43-0) represents a classic yet highly nuanced application of the Friedel-Crafts acylation . This compound serves as a critical intermediate in pharmaceutical and agrochemical development due to the unique steric and electronic properties imparted by the bulky tert-amyl-like (1,1-dimethylpropyl) ketone moiety and the para-chloro substituent.
As an Application Scientist, it is crucial to understand that successful execution of this protocol relies not just on mixing reagents, but on mastering the thermodynamic and kinetic controls of the intermediate species.
Mechanistic Causality: The reaction utilizes chlorobenzene and 2,2-dimethylbutyryl chloride in the presence of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃) .
-
Electrophile Activation : AlCl₃ coordinates with the carbonyl oxygen of 2,2-dimethylbutyryl chloride. Driven by the significant steric bulk of the adjacent quaternary carbon, this complex rapidly dissociates into a highly reactive, resonance-stabilized acylium ion ([R-C≡O]⁺) and the AlCl₄⁻ counterion .
-
Regioselective Aromatic Substitution : Chlorobenzene is mildly deactivated due to the inductive electron-withdrawing effect of the chlorine atom, necessitating a strong Lewis acid catalyst. However, chlorine's lone pairs provide resonance donation, making it an ortho/para director. The extreme steric hindrance of the 2,2-dimethylbutyryl acylium ion completely suppresses ortho attack, driving the reaction to near-exclusive para selectivity .
-
Catalyst Sequestration : Unlike Friedel-Crafts alkylations, acylations require slightly more than one stoichiometric equivalent of the Lewis acid. The newly formed ketone carbonyl is more basic than the starting acid chloride and forms a stable, unreactive complex with AlCl₃. This prevents over-acylation but necessitates a destructive aqueous quench to liberate the final product .
Mechanistic pathway of the Friedel-Crafts acylation to form 4'-Chloro-2,2-dimethylbutyrophenone.
Experimental Design & Self-Validating Systems
To ensure a self-validating protocol, the following control parameters are integrated into the workflow:
-
Moisture Exclusion : AlCl₃ is violently reactive with water, forming HCl gas and inactive Al(OH)₃. The system is validated by the absence of white fumes prior to reagent addition; if fumes are observed in the blank flask, the system's anhydrous integrity is compromised .
-
Thermal Control : The generation of the acylium ion and subsequent electrophilic attack are highly exothermic. Addition must be controlled at 0–5 °C. A sudden temperature spike indicates poor mixing or overly rapid addition, which can lead to localized boiling of the solvent and degradation.
-
Reaction Progress Monitoring : The reaction generates exactly one equivalent of HCl gas. The cessation of gas evolution (bubbling through a scrubber) serves as a primary macroscopic indicator of reaction completion, which is then orthogonally validated by Thin Layer Chromatography (TLC) .
Quantitative Reagent Data
Note: Dichloromethane (DCM) is selected as the solvent to provide excellent thermal mass and solubility for the acylium intermediate, though excess chlorobenzene can alternatively be used in industrial scale-ups.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Chlorobenzene | 112.56 | 1.0 | 50.0 mmol (5.63 g) | Arene / Nucleophile |
| 2,2-Dimethylbutyryl chloride | 134.60 | 1.1 | 55.0 mmol (7.40 g) | Acylating Agent |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.2 | 60.0 mmol (8.00 g) | Lewis Acid Catalyst |
| Dichloromethane (Anhydrous) | 84.93 | - | 50 mL | Solvent |
Step-by-Step Experimental Protocol
Step-by-step experimental workflow for synthesizing 4'-Chloro-2,2-dimethylbutyrophenone.
Phase 1: Apparatus Setup & Catalyst Activation
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a reflux condenser fitted with a nitrogen inlet and a gas scrubber (to neutralize evolving HCl).
-
Flush the system with dry nitrogen for 15 minutes to establish an inert atmosphere.
-
Rapidly transfer 8.00 g (60.0 mmol) of anhydrous AlCl₃ into the flask to minimize atmospheric exposure.
-
Add 50 mL of anhydrous dichloromethane (DCM) to suspend the catalyst. Cool the suspension to 0–5 °C using an ice-water bath.
Phase 2: Acylium Ion Generation & Arene Addition
-
Charge the dropping funnel with 7.40 g (55.0 mmol) of 2,2-dimethylbutyryl chloride. Add this dropwise to the AlCl₃ suspension over 15 minutes, maintaining the internal temperature below 5 °C. The mixture will turn pale yellow, indicating acylium ion formation.
-
Stir the activated electrophile complex for 15 minutes at 0 °C.
-
Charge the dropping funnel with 5.63 g (50.0 mmol) of anhydrous chlorobenzene. Add dropwise over 30 minutes.
-
Causality Check : Monitor the internal thermometer strictly; adjust the drip rate to prevent the temperature from exceeding 5 °C. Exceeding this threshold can lead to non-specific polymerization or unwanted side reactions.
-
Phase 3: Maturation & Quenching
-
Once addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).
-
Stir for 4–6 hours.
-
Validation : The reaction is deemed complete when HCl gas evolution ceases in the scrubber and TLC (Hexanes:Ethyl Acetate 9:1, UV visualization) confirms the disappearance of the chlorobenzene starting material.
-
-
CRITICAL STEP : Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a large beaker containing 100 g of crushed ice and 10 mL of concentrated HCl.
-
Causality : The highly exothermic hydrolysis of the product-AlCl₃ complex liberates the free ketone. The addition of concentrated HCl keeps the resulting aluminum salts (Al(OH)₃) soluble in the aqueous phase, preventing the formation of frustrating, unworkable emulsions .
-
Phase 4: Workup & Purification
-
Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer.
-
Extract the remaining aqueous layer with additional DCM (2 × 25 mL) to ensure maximum yield recovery.
-
Combine the organic layers and wash sequentially with:
-
50 mL of distilled water (to remove bulk residual acid).
-
50 mL of saturated aqueous NaHCO₃ (to neutralize any remaining HCl or unreacted carboxylic acid). Caution: Vent the funnel frequently to release CO₂ gas.
-
50 mL of saturated aqueous NaCl (brine) (to pre-dry the organic layer and break micro-emulsions).
-
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter out the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4'-Chloro-2,2-dimethylbutyrophenone as a pale yellow oil.
-
Optional: Purify via vacuum distillation or silica gel flash chromatography if high-purity analytical grade is required for downstream active pharmaceutical ingredient (API) synthesis.
References
-
Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation". Master Organic Chemistry. URL:[Link]
using 4'-Chloro-2,2-dimethylbutyrophenone as a chemical intermediate in organic synthesis
Part 1: Executive Summary & Compound Identity
4'-Chloro-2,2-dimethylbutyrophenone represents a specialized class of sterically hindered aromatic ketones. Unlike linear butyrophenones used in antipsychotic synthesis (e.g., Haloperidol precursors), this molecule features a gem-dimethyl group at the
Chemical Identity & Distinction
CRITICAL ADVISORY: Researchers frequently conflate this molecule with the Ebastine intermediate due to naming similarities. Ensure you are working with the correct isomer.
| Feature | Target Molecule | Common Confusion (Ebastine Precursor) |
| Common Name | 4'-Chloro-2,2-dimethylbutyrophenone | 4'-tert-Butyl-4-chlorobutyrophenone |
| IUPAC Name | 1-(4-chlorophenyl)-2,2-dimethylbutan-1-one | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one |
| Structure | Ph(4-Cl)-C(=O)-C(Me)₂ -CH₂CH₃ | Ph(4-tBu)-C(=O)-CH₂CH₂CH₂-Cl |
| Key Moiety | Steric Bulk ( | Distal Alkyl Chloride |
| CAS No. | 898765-43-0 (Reference) | 43076-61-5 |
| Primary Use | Precursor for sterically hindered alcohols, azole antifungals, and photoinitiators.[1] | Synthesis of Ebastine, Carebastine, and Fexofenadine analogs. |
Part 2: Synthesis of the Intermediate (Protocol A)
For researchers who cannot source the material commercially, the most robust route is Friedel-Crafts Acylation . The gem-dimethyl group is introduced via the acyl chloride, as direct alkylation of the ketone is prone to poly-alkylation.
Protocol A: Friedel-Crafts Acylation
Objective: Synthesis of 4'-Chloro-2,2-dimethylbutyrophenone from Chlorobenzene.
Reagents:
-
Chlorobenzene (Solvent/Reactant): 5.0 Equiv. (Excess acts as solvent)
-
2,2-Dimethylbutyryl Chloride: 1.0 Equiv.[2]
-
Aluminum Chloride (
): 1.1 Equiv. (Anhydrous)[2][3][4] -
Dichloromethane (DCM): Optional co-solvent if Chlorobenzene volume is reduced.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Catalyst Suspension: Charge the RBF with Anhydrous
(1.1 eq) and dry Chlorobenzene (3.0 eq). Cool to 0–5°C using an ice bath.[2] -
Acyl Chloride Addition: Mix 2,2-Dimethylbutyryl Chloride (1.0 eq) with the remaining Chlorobenzene (2.0 eq). Add this solution dropwise to the catalyst suspension over 45 minutes. Note: The reaction is exothermic; maintain internal temperature <10°C to prevent isomerization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The sterically hindered acyl chloride reacts slower than linear analogs; gentle heating to 40°C may be required if conversion stalls.
-
Quenching: Pour the reaction mixture slowly onto a mixture of ice (500g) and conc. HCl (50 mL). Caution: Violent hydrolysis of residual
. -
Workup: Separate the organic layer.[3] Extract the aqueous layer with DCM (
). Combine organics, wash with saturated , water, and brine.[3] Dry over . -
Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum (0.5 mmHg) to obtain the product as a colorless to pale yellow oil.
Yield Expectation: 75–85%
Key Quality Attribute: Absence of ortho-isomer (checked via
Part 3: Downstream Application Protocols
The primary utility of 4'-Chloro-2,2-dimethylbutyrophenone lies in its conversion to Tertiary Carbinols (via Grignard) or Chiral Secondary Alcohols (via CBS Reduction). These motifs are ubiquitous in triazole fungicides and CNS-active drugs.
Protocol B: Grignard Addition (Synthesis of Tertiary Alcohols)
The steric bulk of the gem-dimethyl group makes nucleophilic attack at the carbonyl challenging. Standard conditions often lead to enolization (recovery of starting material) or reduction. This protocol uses Cerium(III) Chloride promotion to suppress side reactions.
Reagents:
-
4'-Chloro-2,2-dimethylbutyrophenone: 10 mmol
-
Alkyl/Aryl Grignard Reagent (e.g., MeMgBr): 15 mmol (1.5 eq)
-
Anhydrous
: 15 mmol (1.5 eq) -
Tetrahydrofuran (THF): Anhydrous[4]
Methodology:
-
Activation: Dry
at 140°C under high vacuum for 2 hours to generate anhydrous . Suspend in THF and stir for 2 hours at room temperature to form a fine slurry. -
Substrate Addition: Cool the slurry to -78°C. Add the ketone (10 mmol) in THF dropwise. Stir for 30 minutes to allow Lewis acid complexation.
-
Grignard Addition: Add the Grignard reagent (1.5 eq) dropwise at -78°C.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated
solution. -
Isolation: Extract with diethyl ether. The resulting tertiary alcohol is often a solid and can be recrystallized from hexane.
Protocol C: Enantioselective CBS Reduction
To generate the chiral alcohol (common in antifungal pharmacophores), use the Corey-Bakshi-Shibata (CBS) reduction.
Reagents:
-
Ketone Substrate: 1.0 eq
-
(R)-Me-CBS Catalyst: 0.1 eq (10 mol%)
-
Borane-THF Complex (
): 0.6 eq -
Solvent: Dry THF
Methodology:
-
Catalyst Prep: In a dry flask, dissolve (R)-Me-CBS catalyst in THF.
-
Borane Addition: Add
solution to the catalyst at -20°C. -
Feed: Slowly add the ketone (dissolved in THF) to the catalyst/borane mixture over 1 hour. Slow addition is critical to maintain high enantiomeric excess (ee).
-
Quench: Add Methanol dropwise until gas evolution ceases.
-
Workup: Standard aqueous workup.
-
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Part 4: Reaction Pathway Visualization
The following diagram illustrates the synthesis of the intermediate and its divergence into two critical pharmaceutical scaffolds.
Figure 1: Synthetic pathway from raw materials to the 4'-Chloro-2,2-dimethylbutyrophenone intermediate and its downstream conversion into pharmacologically active scaffolds.
Part 5: Safety & Handling Data
| Parameter | Specification / Guideline |
| Physical State | Viscous oil or low-melting solid (approx. MP 25-30°C). |
| Hazards | Skin Irritant (H315) , Eye Irritant (H319) . Potential skin sensitizer. |
| Storage | Store under inert atmosphere ( |
| Incompatibility | Strong oxidizing agents, strong bases. |
| Disposal | Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Chlorine). |
Self-Validating Safety Check:
-
Acid Trap: Before starting the Friedel-Crafts reaction, ensure the HCl gas outlet bubbles through a NaOH solution. If no bubbling occurs upon
addition, the system may be leaking. -
Exotherm Control: During Grignard addition, if the temperature spikes >5°C, stop addition immediately. The steric hindrance can cause delayed initiation followed by a runaway reaction.
References
-
BenchChem. (2024). Product Analysis: 4'-Chloro-2,2-dimethylbutyrophenone (CAS 898765-43-0).[5] BenchChem Database. Link
-
ChemicalBook. (2023). 4'-Chloro-2,2-dimethylpropiophenone and related Butyrophenone Derivatives. ChemicalBook. Link
-
National Center for Advancing Translational Sciences (NCATS). (2024). Inxight Drugs: 4-Chloro-2',4'-dimethylbutyrophenone (Structural Analog Analysis). NIH.[6][7] Link
-
PubChem. (2024). 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one (Tebuconazole Intermediate).[8] National Library of Medicine. Link
-
PrepChem. (2023). Synthesis of 1-(4-chlorophenyl)-1-bromo-2,2-dimethyl-3-butanone. PrepChem Protocols. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4'-Chloro-2,2-dimethylbutyrophenone | 898765-43-0 | Benchchem [benchchem.com]
- 6. 4-Chloro-2',4'-dimethylbutyrophenone [drugs.ncats.io]
- 7. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- [webbook.nist.gov]
- 8. 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1,2,4]triazol-1-yl-pentan-3-one | C15H18ClN3O | CID 12925561 - PubChem [pubchem.ncbi.nlm.nih.gov]
application of 4'-Chloro-2,2-dimethylbutyrophenone in medicinal chemistry
Executive Summary
4'-Chloro-2,2-dimethylbutyrophenone (CAS: 13523-27-8), also known as 1-(4-chlorophenyl)-2,2-dimethylbutan-1-one, is a critical "linchpin" intermediate in the synthesis of sterically hindered pharmacophores. Its structural uniqueness lies in the gem-dimethyl group adjacent to the carbonyl. In medicinal chemistry, this steric bulk is a double-edged sword: it provides metabolic stability (blocking
This Application Note details two primary workflows for this scaffold:
-
Corey-Chaykovsky Epoxidation & Triazole Coupling: The standard route for synthesizing azole antifungals (using Tebuconazole as the model system).
-
Enantioselective Biocatalytic Reduction: A Green Chemistry approach to generating chiral alcohols, which serve as versatile building blocks for enantiopure APIs.
Synthetic Utility & Retrosynthesis
The molecule serves as a precursor to the 1-hydroxy-ethyl-1,2,4-triazole motif found in systemic antifungals. The presence of the p-chlorophenyl group enhances lipophilicity and metabolic resistance (blocking para-hydroxylation), while the tert-butyl-like side chain locks the conformation of the resulting drug candidate.
Critical Mechanistic Insight: The Steric Challenge
Direct nucleophilic addition to the ketone is sluggish due to the adjacent quaternary carbon. Consequently, the Corey-Chaykovsky reaction (sulfur ylide addition) is the preferred method to introduce functionality, converting the ketone into a reactive spiro-epoxide which relieves steric strain during the subsequent ring-opening.
Protocol A: Construction of the Azole Pharmacophore
Model Application: Synthesis of Tebuconazole-class Inhibitors
Phase 1: Corey-Chaykovsky Epoxidation
Objective: Convert 4'-Chloro-2,2-dimethylbutyrophenone to 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane.
Reagents:
-
Substrate: 4'-Chloro-2,2-dimethylbutyrophenone (1.0 eq)
-
Reagent: Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)
-
Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH) (1.5 eq)
-
Solvent: DMSO (Anhydrous) / Toluene mixture
Safety Critical Warning:
DANGER: The reaction of NaH with DMSO can form dimsyl anion, which is thermally unstable and can result in runaway exotherms above 60°C. If using NaH, maintain T < 50°C. The KOH protocol described below is safer for scale-up.
Step-by-Step Protocol:
-
Preparation: In a dry reactor under
atmosphere, charge DMSO (5 vol) and powdered KOH (1.5 eq). Stir for 15 min to ensure partial dissolution. -
Ylide Formation: Cool to 15°C. Add Trimethylsulfoxonium iodide (TMSOI) portion-wise over 30 minutes. The solution will become a milky suspension/slurry. Stir for 60 min at 20-25°C to generate the dimethylsulfoxonium methylide in situ.
-
Addition: Dissolve 4'-Chloro-2,2-dimethylbutyrophenone in minimal Toluene (1 vol). Add dropwise to the ylide mixture, maintaining internal temperature
C. -
Reaction: Heat the mixture to 45-50°C and stir for 3–5 hours.
-
Workup: Quench by pouring onto ice-water. Extract with Toluene (
). Wash organic layer with brine to remove DMSO. Dry over and concentrate.-
Yield Expectation: 90–95% (Pale yellow oil).
-
Phase 2: Epoxide Opening with 1,2,4-Triazole
Objective: Nucleophilic attack of triazole on the least hindered carbon of the epoxide.
Reagents:
-
Substrate: Epoxide intermediate from Phase 1.
-
Nucleophile: 1,2,4-Triazole (1.2 eq).
-
Base:
(0.5 eq) or catalytic NaOH. -
Solvent: DMF or NMP.
Step-by-Step Protocol:
-
Charge: Dissolve the epoxide and 1,2,4-triazole in DMF (3 vol). Add base.[4][5][6]
-
Reaction: Heat to 80–90°C for 4–6 hours.
-
Note: Higher temperatures promote the formation of the unwanted N4-isomer. Moderate heat favors the bioactive N1-isomer.
-
-
Workup: Cool to RT. Dilute with water.[7] The product often precipitates as a solid. If oil forms, extract with Ethyl Acetate.
-
Purification: Recrystallization from Isopropanol/Hexane is required to remove the N4-isomer.
Protocol B: Asymmetric Biocatalytic Reduction
Objective: Enantioselective reduction of the ketone to yield chiral alcohols (e.g., (S)-1-(4-chlorophenyl)-2,2-dimethylbutanol). This is crucial for separating enantiomers early in the drug discovery pipeline.
Mechanism: NADPH-dependent Ketoreductase (KRED) catalysis.
Reagents:
-
Enzyme: Commercially available KRED screening kit (e.g., Codexis or similar) or whole cells (Rhodotorula mucilaginosa).
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose +
. -
Buffer: Potassium Phosphate (100 mM, pH 7.0).[1]
Step-by-Step Protocol:
-
Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.0) containing 1 mM
and 100 mM Glucose. -
Enzyme Loading: Add GDH (5 U/mL) and KRED (10 mg/mL lyophilized powder).
-
Substrate Addition: Dissolve 4'-Chloro-2,2-dimethylbutyrophenone in IPA (5% v/v final concentration) and add to the buffer.
-
Incubation: Shake at 30°C / 250 rpm for 24 hours.
-
Extraction: Add 1 vol of Ethyl Acetate. Centrifuge to break emulsion.
-
Chiral Analysis: Analyze organic phase via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
-
Target: >99% ee (enantiomeric excess).
-
Data Visualization & Pathways
Figure 1: Synthetic Pathway for Azole Construction
Caption: Conversion of 4'-Chloro-2,2-dimethylbutyrophenone to Tebuconazole-type scaffolds via Corey-Chaykovsky epoxidation.
Figure 2: Biocatalytic Cycle for Chiral Reduction
Caption: Asymmetric reduction using KREDs with cofactor recycling system.
Analytical Quality Control
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water gradient) | > 98.0% Area |
| Identity | 1H-NMR (400 MHz, CDCl3) | Confirmed gem-dimethyl singlet ( |
| Water Content | Karl Fischer (KF) | < 0.5% (Critical for Epoxidation) |
| Chiral Purity | Chiral HPLC (Chiralcel OD-H) | > 99% ee (for Protocol B) |
References
-
Tan, C., et al. (2007). Synthesis of fungicide tebuconazole.[8] Journal of Chemical Engineering of Chinese Universities. 8[6]
-
Yang, Z.H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.[9] Journal of Industrial Microbiology & Biotechnology.[9] 9
- Corey, E.J., & Chaykovsky, M. (1965).Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society.
-
University of Hertfordshire (AERU). Tebuconazole Properties and Synthesis. PPDB: Pesticide Properties DataBase. 7
Sources
- 1. Asymmetric Ketone Reduction by Immobilized Rhodotorula mucilaginosa | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-dimethyl-butanamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tebuconazole (Ref: HWG 1608) [sitem.herts.ac.uk]
- 8. CN104529917A - Synthetic method for bactericide tebuconazole - Google Patents [patents.google.com]
- 9. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction conditions for the nucleophilic substitution of 4'-Chloro-2,2-dimethylbutyrophenone
This Application Note is designed for process chemists and drug development scientists optimizing the functionalization of sterically congested aryl chlorides.
and Pd-Catalyzed Cross-Coupling Substrate: 4'-Chloro-2,2-dimethylbutyrophenone (CAS: 898765-43-0)[1]Executive Summary
4'-Chloro-2,2-dimethylbutyrophenone presents a unique challenge in nucleophilic substitution. While the para-carbonyl group typically activates the aryl chloride toward Nucleophilic Aromatic Substitution (
This guide details two distinct protocols to overcome this deactivation:
-
Protocol A (Thermal
): A metal-free, high-temperature approach using polar aprotic solvents for robust nucleophiles (e.g., thiols, primary amines).[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Protocol B (Buchwald-Hartwig Amination): A Palladium-catalyzed method for difficult nucleophiles or when milder conditions are required to preserve sensitive functional groups.[1]
Chemical Context & Mechanism
Substrate Analysis
The reactivity of the C-Cl bond is governed by the competition between electronic activation and steric inhibition.
-
Electronic Activation: The carbonyl group withdraws electron density via induction (-I) and resonance (-M), stabilizing the anionic Meisenheimer intermediate.[1]
-
Steric Inhibition (The "Twist"): The quaternary carbon (
-position) creates a "molecular wall." To minimize steric clash between the ortho-protons and the methyl groups, the carbonyl bond may rotate out of the aromatic plane.-
Consequence: Loss of orbital overlap (
- conjugation) significantly raises the activation energy for the pathway.
-
Mechanistic Pathways
The following diagram illustrates the divergent pathways based on the chosen protocol.
Figure 1: Mechanistic divergence between thermal SNAr and Palladium-catalyzed coupling.
Critical Reaction Parameters
| Parameter | Protocol A: Thermal | Protocol B: Pd-Catalyzed (Buchwald) |
| Primary Driver | Thermal energy + Solvent polarity | Catalyst efficiency (Ligand choice) |
| Solvent | DMSO, NMP, DMF (High dielectric constant stabilizes the transition state).[1] | Toluene, 1,4-Dioxane (Non-polar/moderately polar to stabilize catalytic cycle).[1] |
| Base | K₂CO₃, Cs₂CO₃ (Inorganic bases to neutralize HCl).[1] | NaOtBu, K₃PO₄ (Strong bases required for transmetallation).[1] |
| Temperature | 100°C – 140°C (Required to overcome deactivation).[1] | 80°C – 100°C (Milder, ligand-dependent).[1] |
| Atmosphere | Inert (N₂) recommended but not strictly required.[1] | Strictly Inert (Ar/N₂) to prevent catalyst oxidation.[1] |
| Key Risk | Thermal decomposition; Polymerization.[1] | Catalyst poisoning; Cost of goods.[1] |
Experimental Protocols
Protocol A: Thermal Nucleophilic Substitution ( )
Best for: Primary amines (e.g., piperidine, morpholine), thiols, and alkoxides.[2]
Reagents:
-
Substrate: 4'-Chloro-2,2-dimethylbutyrophenone (1.0 eq)[1]
-
Nucleophile: Piperidine (1.5 – 2.0 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 eq)[1]
-
Solvent: DMSO (Dimethyl sulfoxide), anhydrous (5 mL per gram of substrate)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1]
-
Charging: Add 4'-Chloro-2,2-dimethylbutyrophenone (10 mmol, 2.25 g) and K₂CO₃ (20 mmol, 2.76 g) to the flask.
-
Solvation: Add DMSO (12 mL). Stir at room temperature for 5 minutes to create a suspension.
-
Nucleophile Addition: Add Piperidine (15 mmol, 1.48 mL) via syringe.
-
Reaction: Heat the mixture to 120°C . Monitor via HPLC or TLC (Eluent: 10% EtOAc/Hexanes) every 2 hours.
-
Note: Due to the steric bulk, reaction times may range from 6 to 18 hours.[1]
-
-
Workup:
-
Pour into ice-water (100 mL) with vigorous stirring. The product often precipitates as a solid due to the hydrophobic 2,2-dimethylbutyryl tail.[1]
-
If solid forms: Filter, wash with water, and dry.[1]
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[1] Wash organics with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Protocol B: Palladium-Catalyzed Amination
Best for: Anilines, weak nucleophiles, or if high temperatures cause degradation.[1][2]
Reagents:
-
Substrate: 4'-Chloro-2,2-dimethylbutyrophenone (1.0 eq)[1]
-
Nucleophile: Aniline derivative (1.2 eq)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: Xantphos or BINAP (4 mol%)[1]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)[1]
-
Solvent: Toluene (degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a reaction vial or flask and cool under a stream of Argon.
-
Catalyst Pre-complexation: In a glovebox or under strict Schlenk conditions, add Pd₂(dba)₃ and Xantphos to the vial.[1][2] Add 2 mL of Toluene and stir for 5 mins to generate the active catalyst species (solution turns from purple/black to orange/yellow).
-
Substrate Addition: Add the aryl chloride (1.0 eq), the amine (1.2 eq), and NaOtBu (1.5 eq).
-
Reaction: Seal the vessel. Heat to 100°C for 4–12 hours.[1]
-
Workup: Filter the mixture through a pad of Celite to remove Palladium residues. Wash the pad with Ethyl Acetate.[1]
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Steric deactivation of the ring.[1] | Switch from |
| Side Product: Phenol | Hydrolysis of the C-Cl bond.[1] | Ensure solvents (DMSO) are strictly anhydrous.[1] Reduce water content in base (use fresh K₂CO₃).[1] |
| Dark/Tar Formation | Thermal decomposition.[1] | Lower temperature to 100°C and extend time. Degas solvents to remove oxygen.[1] |
| Incomplete Reaction | Reaction stalls at 60-70%. | Add a "kicker" charge of catalyst (0.5 mol%) or nucleophile (0.5 eq) after 8 hours.[1] |
References
-
Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Nucleophilic Substitution Reactions in Aromatic Systems.[1][4][5] Chemical Reviews.[1] Link[1]
-
Buchwald-Hartwig Amination Conditions: Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition.[1] Link[1]
-
Steric Effects in Butyrophenones: (General Reference on steric inhibition of resonance in hindered ketones). Smith, M. B., & March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1]
-
Solvent Effects in SNAr: Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] Link[1]
Sources
Scale-Up Synthesis of 4'-Chloro-2,2-dimethylbutyrophenone: Application Notes and Protocols
Introduction
4'-Chloro-2,2-dimethylbutyrophenone is a key chemical intermediate, finding application in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals. The presence of the reactive ketone functionality and the chlorinated aromatic ring provides two strategic points for further molecular elaboration. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis of 4'-Chloro-2,2-dimethylbutyrophenone with a strong emphasis on the critical considerations for scaling the process from the laboratory bench to pilot plant or industrial production. The protocols provided herein are designed to be self-validating, with a focus on safety, efficiency, and product quality.
Part 1: Synthesis Strategy and Mechanism
The synthesis of 4'-Chloro-2,2-dimethylbutyrophenone is most efficiently achieved through a two-step process, commencing with the preparation of the requisite acylating agent, 2,2-dimethylbutyryl chloride, followed by a Friedel-Crafts acylation of chlorobenzene.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of 4'-Chloro-2,2-dimethylbutyrophenone.
Step 1: Synthesis of 2,2-Dimethylbutyryl Chloride
The initial step involves the conversion of 2,2-dimethylbutyric acid to its corresponding acid chloride using thionyl chloride.
Reaction: (CH₃)₂C(CH₂CH₃)COOH + SOCl₂ → (CH₃)₂C(CH₂CH₃)COCl + SO₂ + HCl
Mechanism: The reaction proceeds through a nucleophilic acyl substitution. The carboxylic acid oxygen attacks the sulfur of thionyl chloride, followed by the expulsion of a chloride ion. Subsequent rearrangement and elimination of sulfur dioxide and a proton result in the formation of the acyl chloride. Thionyl chloride is the reagent of choice for this transformation due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.[1]
Step 2: Friedel-Crafts Acylation of Chlorobenzene
This is the core carbon-carbon bond-forming reaction, where the acylium ion, generated in situ, undergoes electrophilic aromatic substitution with chlorobenzene.[2][3]
Reaction: (CH₃)₂C(CH₂CH₃)COCl + C₆H₅Cl --(AlCl₃)--> 4-Cl-C₆H₄-CO-C(CH₃)₂(CH₂CH₃) + HCl
Mechanism: Anhydrous aluminum chloride, a potent Lewis acid, coordinates to the chlorine atom of the 2,2-dimethylbutyryl chloride, facilitating its departure and generating a resonance-stabilized acylium ion.[4][5] This highly electrophilic species is then attacked by the π-electron system of the chlorobenzene ring. The chloro-substituent on the benzene ring is an ortho, para-directing group; however, due to steric hindrance from the bulky 2,2-dimethylbutyryl group, the para-substituted product is predominantly formed.[2][6] A subsequent deprotonation of the aromatic ring restores its aromaticity and releases HCl, regenerating the aluminum chloride catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[7]
Part 2: Scale-Up Considerations
Transitioning the synthesis of 4'-Chloro-2,2-dimethylbutyrophenone from a laboratory to a production scale introduces several challenges that must be proactively addressed to ensure a safe, efficient, and reproducible process.
Heat Management
The Friedel-Crafts acylation is a significantly exothermic reaction.[8] Inadequate temperature control on a large scale can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and potentially the formation of unwanted byproducts.
-
Jacketed Reactors: Employing jacketed reactors with a circulating thermal fluid is essential for effective heat removal.
-
Controlled Addition: The rate of addition of the 2,2-dimethylbutyryl chloride to the suspension of aluminum chloride and chlorobenzene must be carefully controlled to match the heat removal capacity of the reactor.
-
Calorimetric Studies: Performing reaction calorimetry studies at the lab scale can provide crucial data on the heat of reaction and the rate of heat evolution, which is invaluable for designing a safe and efficient large-scale process.
Reagent Handling and Addition
-
Anhydrous Aluminum Chloride: This Lewis acid is highly hygroscopic and reacts violently with water.[5] It should be handled in a dry, inert atmosphere (e.g., nitrogen). On a large scale, specialized powder handling systems may be required to safely charge the reactor.
-
Thionyl Chloride and 2,2-Dimethylbutyryl Chloride: Both are corrosive and moisture-sensitive.[4][9] Use of closed-system transfer methods is recommended to minimize operator exposure and prevent hydrolysis.
-
Subsurface Addition: For the Friedel-Crafts acylation, adding the 2,2-dimethylbutyryl chloride below the surface of the reaction mixture can improve dispersion and heat transfer.
Workup and Quenching
The quenching of the reaction mixture containing a large amount of aluminum chloride is a critical and potentially hazardous step.
-
Controlled Quench: The reaction mixture should be slowly and carefully added to a mixture of ice and concentrated hydrochloric acid with vigorous stirring. This process is highly exothermic and liberates a significant amount of HCl gas, which must be scrubbed.
-
Reverse Quench: For very large scales, a reverse quench, where the ice/acid mixture is slowly added to the reaction vessel, may offer better temperature control, although this requires careful consideration of the reactor design and agitation.
-
Emulsion Formation: The workup can sometimes lead to the formation of emulsions. The use of a sufficient amount of hydrochloric acid helps to break these up and ensure a clean phase separation.
Product Isolation and Purification
-
Extraction: After quenching, the product is extracted into a suitable organic solvent. Dichloromethane is a common choice at the lab scale, but for larger scales, solvents with higher boiling points and lower environmental impact, such as toluene or ethyl acetate, should be considered.
-
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an effective and scalable purification method.[12]
Waste Management
The Friedel-Crafts acylation generates a significant amount of acidic aqueous waste containing aluminum salts (aluminum chloride sludge).
-
Neutralization: The acidic waste stream must be neutralized with a base, such as sodium hydroxide or calcium hydroxide, before disposal. This will precipitate aluminum hydroxide.
-
Sludge Dewatering: The resulting aluminum hydroxide sludge has a high water content and may require dewatering (e.g., using a filter press) to reduce its volume before landfilling.[3][8][13]
-
Recycling: In some cases, it may be possible to recycle the aluminum from the sludge.[7]
Part 3: Experimental Protocols
Safety Precaution: All operations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.
Laboratory-Scale Synthesis (50 g Scale)
Step 1: Synthesis of 2,2-Dimethylbutyryl Chloride
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a gas scrubber (containing NaOH solution), and a dropping funnel, add 2,2-dimethylbutyric acid (29.0 g, 0.25 mol).
-
With stirring, slowly add thionyl chloride (44.6 g, 27.4 mL, 0.375 mol) via the dropping funnel.
-
Once the addition is complete, heat the mixture to a gentle reflux using a heating mantle. Maintain reflux until the evolution of HCl and SO₂ gases ceases (approximately 2-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,2-dimethylbutyryl chloride is used in the next step without further purification. An expected yield of approximately 90% can be assumed for stoichiometric calculations.
Step 2: Synthesis of 4'-Chloro-2,2-dimethylbutyrophenone
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, add anhydrous aluminum chloride (40.0 g, 0.30 mol) and chlorobenzene (200 mL).
-
Cool the stirred suspension to 0-5 °C in an ice-water bath.
-
Slowly add the crude 2,2-dimethylbutyryl chloride (from Step 1, ~0.225 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture into a 2 L beaker containing a vigorously stirred mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash sequentially with 2 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield 4'-Chloro-2,2-dimethylbutyrophenone as a colorless to pale yellow liquid or low-melting solid.
Proposed Scale-Up Protocol (2.5 kg Scale)
Equipment: 50 L jacketed glass-lined reactor with a mechanical stirrer, a temperature probe, a reflux condenser connected to a scrubber system, and an addition vessel.
Step 1: Synthesis of 2,2-Dimethylbutyryl Chloride
-
Charge the reactor with 2,2-dimethylbutyric acid (2.9 kg, 25 mol).
-
Under controlled conditions, slowly add thionyl chloride (4.46 kg, 2.74 L, 37.5 mol) to the reactor, maintaining the temperature below 40 °C by circulating cooling fluid through the jacket.
-
After the addition is complete, slowly heat the reactor contents to a gentle reflux (60-70 °C) and maintain for 3-4 hours, or until gas evolution ceases.
-
Cool the reactor contents to 40-50 °C.
-
Apply vacuum to the reactor to distill off the excess thionyl chloride. The crude 2,2-dimethylbutyryl chloride is held in the reactor for the next step.
Step 2: Synthesis of 4'-Chloro-2,2-dimethylbutyrophenone
-
In a separate, dry vessel, prepare a solution of chlorobenzene (20 L).
-
Charge the main reactor (now containing the crude acid chloride) with a portion of the chlorobenzene (10 L).
-
Cool the reactor contents to 0-5 °C.
-
Slowly charge anhydrous aluminum chloride (4.0 kg, 30 mol) to the reactor in portions, ensuring the temperature does not exceed 15 °C.
-
Add the remaining chlorobenzene (10 L) to the reactor.
-
From the addition vessel, slowly feed the crude 2,2-dimethylbutyryl chloride (~22.5 mol) into the reactor over a period of 2-3 hours, maintaining the internal temperature at 5-10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 6-8 hours, monitoring for completion.
-
Workup: In a separate, appropriately sized quenching vessel, prepare a mixture of crushed ice (50 kg) and concentrated hydrochloric acid (10 L).
-
With vigorous stirring, slowly transfer the reaction mixture from the reactor to the quenching vessel. The rate of transfer should be controlled to keep the temperature of the quench mixture below 25 °C. Ensure the off-gases are safely vented to a scrubber.
-
After the transfer is complete, continue stirring for 30-60 minutes.
-
Allow the layers to separate and transfer the mixture to a suitable liquid-liquid extraction setup.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent like toluene (2 x 10 L).
-
Combine the organic layers and wash with 2 M HCl, water, saturated sodium bicarbonate solution, and brine as in the lab-scale procedure.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the organic solution under reduced pressure to remove the bulk of the solvent.
-
Purification: Transfer the concentrated crude product to a vacuum distillation unit and purify.
Part 4: Data and Visualization
Table of Reagents and Yields
| Compound | Lab Scale (50 g) | Scale-Up (2.5 kg) | Molar Eq. | Notes |
| 2,2-Dimethylbutyric Acid | 29.0 g | 2.9 kg | 1.0 | Starting Material |
| Thionyl Chloride | 44.6 g | 4.46 kg | 1.5 | Reagent |
| Chlorobenzene | 200 mL | 20 L | Solvent/Reagent | Use in excess |
| Aluminum Chloride | 40.0 g | 4.0 kg | 1.2 (based on acid) | Catalyst |
| Expected Product Yield | ~70-85% | ~70-85% | - | Based on 2,2-dimethylbutyric acid |
digraph "Scale_Up_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];subgraph "cluster_Prep" { label = "Step 1: Acid Chloride Formation"; style = "filled"; color = "#E8F0FE"; "Charge_Acid" [label="Charge 2,2-Dimethylbutyric Acid"]; "Add_SOCl2" [label="Add Thionyl Chloride"]; "Reflux" [label="Reflux"]; "Distill_Excess" [label="Distill Excess SOCl₂"]; "Charge_Acid" -> "Add_SOCl2" -> "Reflux" -> "Distill_Excess"; } subgraph "cluster_FC" { label = "Step 2: Friedel-Crafts Acylation"; style = "filled"; color = "#E6F4EA"; "Charge_AlCl3" [label="Charge AlCl₃ & Chlorobenzene"]; "Cool" [label="Cool to 0-5 °C"]; "Add_Acid_Chloride" [label="Add 2,2-Dimethylbutyryl Chloride"]; "React" [label="React at RT"]; "Charge_AlCl3" -> "Cool" -> "Add_Acid_Chloride" -> "React"; } subgraph "cluster_Workup" { label = "Workup & Purification"; style = "filled"; color = "#FCE8E6"; "Quench" [label="Quench in Ice/HCl"]; "Extract" [label="Extract with Solvent"]; "Wash" [label="Aqueous Washes"]; "Dry_Concentrate" [label="Dry & Concentrate"]; "Distill" [label="Vacuum Distillation", fillcolor="#FBBC05", fontcolor="#202124"]; "Quench" -> "Extract" -> "Wash" -> "Dry_Concentrate" -> "Distill"; } "Distill_Excess" -> "Add_Acid_Chloride" [style=dashed, color="#EA4335", label="Transfer"]; "React" -> "Quench" [style=dashed, color="#EA4335", label="Transfer"];
}
Caption: Workflow for the scale-up synthesis of 4'-Chloro-2,2-dimethylbutyrophenone.
Part 5: Safety and Hazard Analysis
-
2,2-Dimethylbutyric Acid: Corrosive. Causes skin and eye irritation.[14]
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce HCl and SO₂. Causes severe skin burns and eye damage.[9]
-
2,2-Dimethylbutyryl Chloride: Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts with water.[1][4]
-
Chlorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. Causes severe skin and eye burns.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.
-
Hydrogen Chloride (gas): Toxic and corrosive gas.
-
Sulfur Dioxide (gas): Toxic and irritating gas.
Process Hazards:
-
Exothermic Reactions: Both the reaction of thionyl chloride with the carboxylic acid and the Friedel-Crafts acylation are exothermic. The quench of the reaction is also highly exothermic.
-
Gas Evolution: The synthesis of the acid chloride produces HCl and SO₂. The Friedel-Crafts reaction and the quench produce HCl. Adequate ventilation and scrubbing are essential.
-
Flammability: Several of the reagents and solvents are flammable. All equipment should be properly grounded, and sources of ignition must be excluded.
Part 6: References
-
Cardillo, P., et al. (2003). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 7(4), 505-510. [Link]
-
Chemistry Stack Exchange. (2019, April 12). Safe and responsible disposal of aluminum chloride?. [Link]
-
Effenberger, F., et al. (1979). Friedel-Crafts Acylations with Acylium Hexafluoroantimonates. Angewandte Chemie International Edition in English, 18(4), 296-297.
-
Nature Environment and Pollution Technology. (2021, July 6). Handling the Sludge When Using Polyaluminum Chloride as a Coagulant in the Potable Water Treatment Process. [Link]
-
ALMAWATECH. (2026, February 21). Aluminum chloride - Glossary. [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. [Link]
-
State Library of Massachusetts. (n.d.). TECHNICAL REPORT CHEMICAL CONDITIONING OF MUNICIPAL WASTEWATER SLUDGES USING POLYALUMINUM CHLORIDE. [Link]
-
University of California, Berkeley. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]
-
PubMed. (2024, September 15). Recycling aluminum from polyaluminum chloride sludge through acid dissolution and cation resin separation/purification. [Link]
-
Inxight Drugs. (n.d.). 4-Chloro-2',4'-dimethylbutyrophenone. [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Aluminum chloride - Glossary - ALMAWATECH [almawatech.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. 4-CHLORO-2',4'-DIMETHOXYBUTYROPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Recycling aluminum from polyaluminum chloride sludge through acid dissolution and cation resin separation/purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.lib.state.ma.us [archives.lib.state.ma.us]
- 9. fishersci.com [fishersci.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. neptjournal.com [neptjournal.com]
- 14. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
identifying and removing impurities in 4'-Chloro-2,2-dimethylbutyrophenone synthesis
This guide functions as a Tier 3 Technical Support resource for process chemists and researchers working with 4'-Chloro-2,2-dimethylbutyrophenone (CAS: 39489-86-6).
This intermediate is critical in the synthesis of triazole fungicides (e.g., Tebuconazole) and specific antihistamines. Its synthesis via Friedel-Crafts acylation presents unique impurity challenges due to the steric bulk of the tert-butyl-like moiety.
Status: Active Ticket Type: Impurity Identification & Process Optimization Assigned Specialist: Senior Application Scientist
Part 1: Diagnostic Workflow
Before altering your synthesis parameters, use this logic tree to categorize your impurity profile. This determines whether the issue is kinetic (reaction conditions) or thermodynamic (separation efficiency).
Caption: Figure 1. Diagnostic logic for isolating the root cause of impurities based on reaction conversion and byproduct analysis.
Part 2: The Chemistry & Impurity Origins[1]
The industry-standard synthesis involves the Friedel-Crafts Acylation of chlorobenzene with 2,2-dimethylbutyryl chloride (DMBC), catalyzed by aluminum chloride (
The Steric Conflict
Unlike standard acetylations, the 2,2-dimethyl group creates significant steric hindrance.
-
Mechanism: The acylium ion formed from DMBC is bulky.
-
Consequence: Attack at the para position of chlorobenzene is electronically favored (due to resonance) and sterically mandated. However, the reaction rate is slower than with linear acyl chlorides, allowing competitive side reactions to occur.
Impurity Profile Matrix[2]
| Impurity Name | Structure Description | Origin | Retention Time (Relative) |
| Impurity A (Ortho) | 2'-Chloro-2,2-dimethylbutyrophenone | Regioisomer (Ortho-attack). Forms due to high reactivity of acylium ion despite sterics. | ~0.90 - 0.95 RRT |
| Impurity B (Acid) | 2,2-Dimethylbutyric acid | Hydrolysis of unreacted acid chloride. Moisture ingress or poor quench. | ~0.20 - 0.30 RRT (Fronting) |
| Impurity C (SM) | Chlorobenzene | Unreacted solvent/reagent. | ~0.10 - 0.15 RRT (Solvent peak) |
| Impurity D (Dimer) | 4,4'-Diacylated species | Over-reaction. Rare due to ring deactivation by the first carbonyl. | > 1.5 RRT |
Part 3: Removal Protocols
Protocol 1: Removing Impurity B (The Acid)
Target: 2,2-Dimethylbutyric acid Principle: Carboxylic acids form water-soluble salts at high pH, while the ketone product remains lipophilic.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl (to break the Aluminum complex).
-
Phase Cut: Separate the organic layer (Chlorobenzene/DCM).
-
Alkaline Wash:
-
Wash the organic layer with 10% NaOH (aq) .
-
Critical Check: Ensure aqueous layer pH > 12.
-
Stir vigorously for 20 minutes. The hindered acid requires time to deprotonate at the interface.
-
-
Separation: Discard the aqueous layer (contains the impurity as sodium 2,2-dimethylbutyrate).
-
Neutralization: Wash organic layer with brine/water until neutral pH.
Protocol 2: Removing Impurity A (The Ortho-Isomer)
Target: 2'-Chloro-2,2-dimethylbutyrophenone Principle: The ortho isomer has a slightly lower boiling point than the para isomer due to reduced intermolecular stacking and internal steric strain.
Method: Vacuum Fractional Distillation
-
Equipment: Packed column (Vigreux or structured packing) with >5 theoretical plates.
-
Vacuum: < 5 mmHg (High vacuum is essential to prevent thermal degradation).
-
Procedure:
-
Strip solvent (Chlorobenzene) at mild vacuum.
-
Increase vacuum to < 5 mmHg.
-
Fore-cut: Collect the fraction distilling at roughly 5-10°C below the main product boiling point. This contains the ortho isomer.
-
Main-cut: Collect the stable plateau.
-
Validation: Check fractions via GC.
-
Part 4: Analytical Validation (HPLC Method)
To confirm purity, use the following Reverse-Phase HPLC method. This method is designed to separate the polar acid impurities from the lipophilic isomers.
Table 2: Recommended HPLC Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 40% B (Isocratic)2-15 min: 40% -> 90% B (Linear)15-20 min: 90% B (Wash) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 220 nm (Carbonyl) |
| Temperature | 30°C |
Part 5: Frequently Asked Questions (FAQs)
Q: My final product is yellow/brown instead of colorless. Why? A: This indicates trace aluminum salts or polymerization "tars."
-
Fix: Ensure the acid quench (HCl) was sufficient to fully solubilize aluminum salts. A final wash with EDTA solution or dilute citric acid can sequester remaining metal ions. If color persists, perform a carbon treatment (Activated Charcoal) before distillation.
Q: The reaction stalls at 80% conversion. Should I add more catalyst? A: Not necessarily. The 2,2-dimethyl group creates a "neopentyl-like" steric barrier.
-
Fix: Instead of more catalyst (which increases tar), increase the temperature slightly (e.g., from 0°C to 10-15°C) after the initial addition is complete. Ensure your solvent (Chlorobenzene) is anhydrous; moisture kills
efficiency instantly.
Q: Can I use crystallization instead of distillation? A: Yes, if the product solidifies (MP is often low, ~45-50°C depending on purity).
-
Solvent: Methanol or Isopropyl Alcohol (IPA) at -10°C.
-
Note: The ortho isomer is an oil and will likely stay in the mother liquor, making crystallization an excellent purification step if the melting point allows.
References
-
Friedel-Crafts Acylation Mechanisms & Isomer Distribution
- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Journal of the Chemical Society C, "The Friedel-Crafts benzoylation of chlorobenzene," (Detailed isomer ratios for chlorobenzene acylation).
-
Synthesis of Tebuconazole Intermediates (Relevant Chemistry)
-
CN103242151B. "Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone." (Describes similar hindered ketone synthesis and purification).
-
BOC Sciences. "Tebuconazole Impurities and Synthesis." (Identifies common byproducts in this class of chemistry).
-
-
Analytical Methods
-
Agilent Technologies. "Analysis of Aldehydes and Ketones via HPLC." (Base method for carbonyl separation).
-
Technical Support Center: Synthesis of 4'-Chloro-2,2-dimethylbutyrophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4'-Chloro-2,2-dimethylbutyrophenone. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes. The primary synthetic route discussed is the Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylbutyryl chloride, a robust but nuanced transformation requiring careful control of reaction parameters for maximizing yield and purity.
This guide is structured to provide direct, actionable solutions to common experimental issues, explain the chemical principles behind these recommendations, and offer a validated protocol for achieving high-yield synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction has a very low yield, or I am primarily recovering unreacted chlorobenzene. What are the most likely causes and how can I fix this?
Answer: Low or no conversion is the most frequent issue in this synthesis and typically points to one of three areas: catalyst activity, catalyst stoichiometry, or reaction conditions.
-
Inactive Catalyst (Moisture Contamination): The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Water reacts with AlCl₃ to form aluminum hydroxides, which are catalytically inactive.
-
Solution:
-
Glassware: Ensure all glassware is rigorously dried before use. Flame-drying under a vacuum or oven-drying at >120°C for several hours are standard procedures.[1]
-
Reagents & Solvents: Use a fresh, unopened container of anhydrous AlCl₃. Solvents and chlorobenzene should be anhydrous grade or distilled from an appropriate drying agent.
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the vessel. Use drying tubes on your apparatus.[1]
-
-
-
Insufficient Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃.[3][4] This complexation removes the AlCl₃ from the catalytic cycle.
-
Solution: Use 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (2,2-dimethylbutyryl chloride). This ensures enough free catalyst is available to activate the acyl chloride throughout the reaction.
-
-
Deactivated Aromatic Substrate: Chlorobenzene is an electron-deactivated ring due to the inductive effect of the chlorine atom, making it less nucleophilic and slower to react than benzene in electrophilic aromatic substitutions.[1]
-
Solution:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Temperature: A gentle warming (e.g., to 40-50°C) can increase the reaction rate, but must be done cautiously as it can also affect isomer distribution (see Problem 2).
-
-
Problem 2: High Percentage of Ortho-Isomer Impurity
Question: My product is contaminated with a significant amount of 2'-Chloro-2,2-dimethylbutyrophenone. How can I improve the selectivity for the desired para-isomer?
Answer: Achieving high para-selectivity is crucial for product purity. The ratio of ortho to para isomers is influenced by steric effects, temperature, and solvent choice.
-
Reaction Temperature: The formation of the para-isomer is generally thermodynamically favored due to reduced steric hindrance between the bulky 2,2-dimethylbutyryl group and the chloro substituent. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable ortho-isomer.[1][2]
-
Solution: Perform the reaction at a lower temperature. Cooling the reaction mixture to 0-5°C during the addition of the acyl chloride and allowing it to slowly warm to room temperature often maximizes para-selectivity.[1]
-
-
Solvent Choice: The polarity of the solvent can influence the transition state and thus the regioselectivity of the acylation.
Problem 3: Dark-Colored Reaction Mixture and Tar Formation
Question: The reaction mixture turned dark brown or black, and the crude product is a viscous tar. What caused this decomposition?
Answer: Tar formation is indicative of side reactions, such as polymerization or charring, which are typically caused by overly harsh reaction conditions.
-
Cause: Excessive reaction temperature or prolonged reaction times can lead to the decomposition of starting materials or the product.[1]
-
Solution:
-
Adhere strictly to the recommended temperature profile. Use an ice bath to control the initial exothermic reaction during reagent addition.[6]
-
Do not overheat the reaction in an attempt to force it to completion. Monitor the reaction by TLC/GC and stop it once the limiting reagent is consumed.
-
Problem 4: Difficult Workup and Product Isolation
Question: I am experiencing emulsions during the aqueous workup, and my final product is difficult to purify. What are the best practices for isolation?
Answer: A careful workup is critical for obtaining a clean product.
-
Quenching: The reaction is quenched to decompose the aluminum chloride-ketone complex and remove excess AlCl₃. This process is highly exothermic.[4]
-
Purification: The primary impurities are the unreacted starting materials and the ortho-acylated isomer.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with solvent systems such as ethanol, methanol, or a hexane/ethyl acetate mixture to find conditions that selectively crystallize the para-isomer.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the isomers.[1] Use a non-polar eluent system (e.g., hexane/ethyl acetate gradient) and monitor fractions by TLC.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ necessary when it's called a catalyst? A1: In Friedel-Crafts acylation, the product is a ketone. The carbonyl oxygen of the ketone is a Lewis base that coordinates strongly with the Lewis acidic AlCl₃.[3] This forms a stable product-catalyst complex, effectively removing the AlCl₃ from the reaction. Therefore, at least one equivalent of AlCl₃ is required for each equivalent of product formed, plus a catalytic amount to drive the reaction.[4]
Q2: Can I use other Lewis acids besides aluminum chloride? A2: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can catalyze Friedel-Crafts acylation.[1][7] However, AlCl₃ is generally one of the most effective and commonly used catalysts for acylating deactivated rings like chlorobenzene. The choice of catalyst can impact reactivity and cost. For greener alternatives, some heterogeneous catalysts like zeolites are being explored, though they may require different reaction conditions.[8]
Q3: How do I properly handle and prepare anhydrous aluminum chloride? A3: Anhydrous AlCl₃ is a corrosive and highly hygroscopic solid. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE). Use a fresh bottle or one that has been stored in a desiccator. Never leave the container open to the atmosphere. For best results, use the powder form as it has a higher surface area.
Q4: What is the best method for monitoring the reaction's progress? A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). The product, being more polar than chlorobenzene, will have a lower Rf value. Alternatively, Gas Chromatography (GC) provides a more quantitative assessment of the conversion of starting materials to products.[1]
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of 4'-Chloro-2,2-dimethylbutyrophenone.
Materials:
-
Chlorobenzene (anhydrous)
-
2,2-Dimethylbutyryl chloride
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 molar equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0-5°C using an ice bath.
-
Reactant Addition: Add chlorobenzene (3-4 molar equivalents, acting as both reactant and solvent) to the AlCl₃ suspension.
-
Acylation: Add 2,2-dimethylbutyryl chloride (1.0 molar equivalent) to the dropping funnel. Add the acyl chloride dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic and will evolve HCl gas.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC until the acyl chloride is consumed.
-
Workup:
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice (approx. 10g per gram of AlCl₃) and concentrated HCl (approx. 10 mL per gram of AlCl₃).
-
Slowly and carefully pour the reaction mixture into the ice/HCl slurry.
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[4]
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude oil/solid by recrystallization from ethanol or methanol to obtain 4'-Chloro-2,2-dimethylbutyrophenone as a crystalline solid.
-
Data & Parameter Effects Summary
| Parameter | Condition | Expected Impact on Yield | Expected Impact on para:ortho Ratio | Rationale |
| Temperature | Low (0-25°C) | May be slow | High (Favorable) | Favors the thermodynamically more stable para product.[1] |
| High (40-60°C) | Increased Rate | Lower | Increases rate but can promote formation of the ortho isomer.[2] | |
| Catalyst Ratio | < 1.0 eq. | Very Low | N/A | Insufficient catalyst due to product complexation.[3][4] |
| (AlCl₃:Acyl-Cl) | 1.1 - 1.3 eq. | Optimal | Optimal | Ensures sufficient active catalyst is present. |
| > 1.5 eq. | No benefit | May decrease | Can promote side reactions and makes workup more difficult. | |
| Solvent | Non-polar (CH₂Cl₂, CS₂) | Good | High (Favorable) | Favors para substitution.[1][5] |
| Polar (Nitrobenzene) | Good | Lower | Can alter selectivity, often favoring the ortho isomer.[5] |
Visual Guides & Workflows
Reaction Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability and proper storage conditions for 4'-Chloro-2,2-dimethylbutyrophenone
Welcome to the technical support guide for 4'-Chloro-2,2-dimethylbutyrophenone. This document provides essential information on the stability and proper storage of this compound to ensure the integrity and reproducibility of your research. As drug development professionals and scientists, we understand that the quality of your starting materials is paramount to the success of your experiments. This guide is structured in a question-and-answer format to directly address potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4'-Chloro-2,2-dimethylbutyrophenone?
A1: The stability of 4'-Chloro-2,2-dimethylbutyrophenone is best maintained by adhering to specific storage protocols derived from its chemical nature as an aromatic ketone. The primary goal is to protect it from environmental factors that can accelerate degradation.
For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] Many suppliers recommend storing the compound in a cool place, with some related chemicals specified for storage at 2-8°C.[2][5] The container should be kept upright to prevent leakage.[4] It is also crucial to store the compound away from direct sunlight and sources of ignition such as heat, sparks, or open flames.[2][3]
The rationale behind these conditions is to minimize the kinetic energy available for potential degradation reactions and to prevent exposure to atmospheric moisture and oxygen, which can participate in slow oxidative or hydrolytic processes.
Q2: What is the general chemical stability of this compound?
A2: As a substituted butyrophenone, this compound is generally stable under recommended storage conditions.[6] Aromatic ketones are typically chemically stable and resistant to oxidation.[7] The stability is largely attributed to the resonance of the aromatic ring, which delocalizes pi electrons and lowers the overall energy of the molecule.[8] Furthermore, ketones are inherently more stable than their aldehyde counterparts due to the electron-donating nature of the two alkyl groups surrounding the carbonyl carbon, which helps to stabilize the partial positive charge on the carbonyl carbon.[9]
However, "stable" does not mean inert. The compound is incompatible with strong oxidizing agents, which can react with the butyrophenone structure.[10] Additionally, like many halogenated aromatic compounds, its stability can be compromised by high energy inputs, such as intense heat or UV light.
Q3: What is the expected shelf-life of 4'-Chloro-2,2-dimethylbutyrophenone?
A3: A specific shelf-life is often not determined for many research chemicals and can depend heavily on the initial purity and the consistency of storage conditions. However, given its chemical stability as an aromatic ketone, 4'-Chloro-2,2-dimethylbutyrophenone should have a long shelf-life, potentially several years, if stored correctly according to the guidelines in A1. For critical applications, it is best practice to verify the purity of the compound if it has been stored for an extended period (e.g., >1 year) or if there is any doubt about the storage history.
Q4: Is the compound sensitive to air or moisture?
A4: Yes, precautions should be taken to minimize exposure to both air and moisture. The recommendation to keep the container "tightly closed" and in a "dry" place underscores this sensitivity.[1][4] While aromatic ketones are not acutely reactive with water or air, long-term exposure can lead to issues. Moisture can introduce water for potential slow hydrolysis reactions, while oxygen in the air can contribute to long-term oxidative degradation, especially if catalyzed by trace metal impurities or light. For highly sensitive experiments, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is a recommended best practice.
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could the stability of my 4'-Chloro-2,2-dimethylbutyrophenone be the cause?
A1: Yes, inconsistent results are a classic sign of reagent degradation. If you are experiencing variability in reaction yields, kinetics, or observing unexpected byproducts, you should assess the integrity of your starting material.
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see table below). Was the cap always sealed tightly? Was it exposed to light or elevated temperatures?
-
Purity Verification: The most definitive step is to re-analyze the compound's purity. A simple analytical technique like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its identity and detect the presence of impurities or degradation products. Compare the new data to the certificate of analysis provided by the supplier or to a previously recorded spectrum of a fresh sample.
-
Consider Purification: If the analysis reveals significant impurities, you may need to repurify the material (e.g., by recrystallization or column chromatography) or purchase a fresh batch.
Q2: The appearance of the compound has changed (e.g., developed a yellow tint). What does this mean?
A2: A change in physical appearance, particularly color, is a strong indicator of chemical degradation or contamination. Aromatic compounds can form colored byproducts upon oxidation or degradation. While a slight change may not significantly impact all applications, it signals that the compound is no longer in its purest form.
Recommended Action:
-
For a minor color change, a purity check via HPLC or NMR is highly recommended to quantify the level of impurity.
-
For significant discoloration or any change in physical state (e.g., an oil becoming gummy), it is safest to discard the reagent according to approved waste disposal procedures and use a fresh, unopened stock.[1] The risk of generating misleading data with a compromised reagent is high.
Q3: I suspect my sample is contaminated. What are the best handling practices to prevent this?
A3: Contamination can be introduced from the environment or through improper handling. To maintain the integrity of 4'-Chloro-2,2-dimethylbutyrophenone, adhere to the following laboratory practices:
-
Use Clean Equipment: Always use clean, dry spatulas and glassware. Avoid cross-contamination from other reagents.
-
Minimize Exposure: Open the container only for the time necessary to dispense the material. Work in a well-ventilated area or under a chemical fume hood to prevent inhalation and exposure to airborne contaminants.[1][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound may cause allergic skin reactions and is harmful if swallowed or inhaled.[1][11]
-
Aliquot Samples: For frequently used materials, consider aliquoting the compound into smaller, single-use vials. This prevents repeated opening of the main stock bottle, protecting it from atmospheric exposure and potential contamination.
Data Presentation
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Citation |
| Temperature | Cool place; some sources suggest 2-8°C. | To reduce the rate of chemical degradation.[2][5] |
| Atmosphere | Tightly sealed container; inert gas for high-purity applications. | To prevent exposure to atmospheric moisture and oxygen.[1][4] |
| Light | Store in a dark place or in an amber/opaque container. | To prevent photolytic degradation.[6] |
| Environment | Dry, well-ventilated area. | To avoid moisture absorption and ensure safe dispersal of any vapors.[1][2][3] |
| Incompatibilities | Keep away from strong oxidizing agents. | To prevent hazardous chemical reactions.[10] |
| Safety | Store in a locked area accessible only by authorized personnel. | To ensure safe handling and prevent unauthorized access.[1] |
Experimental Protocols
Protocol: Purity Verification by ¹H NMR
This protocol provides a general method to quickly assess the purity and identity of your 4'-Chloro-2,2-dimethylbutyrophenone sample.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample dissolves completely.
-
Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of a stable internal standard with a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis:
-
Chemical Shifts & Splitting: Compare the obtained spectrum with a reference spectrum for 4'-Chloro-2,2-dimethylbutyrophenone to confirm the identity. The aromatic protons and the distinct singlet from the tert-butyl group should be clearly identifiable.
-
Integration: Integrate the peaks corresponding to the compound and any visible impurity peaks. The relative integration values will provide a semi-quantitative measure of purity. If an internal standard was used, you can calculate the absolute purity.
-
Interpretation: The presence of new, unidentified peaks suggests contamination or degradation. Broadening of peaks may also indicate the presence of paramagnetic impurities or decomposition.
-
Mandatory Visualization
The following diagram outlines the logical workflow for troubleshooting inconsistent experimental results that may be linked to the stability of 4'-Chloro-2,2-dimethylbutyrophenone.
Caption: Troubleshooting workflow for reagent stability issues.
References
- Chemical Bull. (2025, August 19). Aromatic Ketones: Depth & Warmth In Candles & Diffusers.
- MilliporeSigma. (2025, November 6).
- MilliporeSigma. (2025, May 13).
- Fisher Scientific. (n.d.).
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-fluorobutyrophenone.
- ChemicalBook. (n.d.).
- TCI Chemicals. (2025, October 16). SAFETY DATA SHEET - Ethyl 4-(4-Chloro-2-methylphenoxy)
- AK Scientific, Inc. (n.d.).
- Apollo Scientific. (2022, May 16). 4'-Chloro-2-(2,4-dichlorophenyl)
- Aldrich. (2025, November 6).
- ECHEMI. (n.d.).
- KACTUS. (n.d.).
- ChemicalBook. (2026, January 29). Butyrophenone | 495-40-9.
- Quora. (2017, July 18). Which is more stable, an aldehyde or a ketone?.
- Merck. (n.d.).
- Davies, D. M., Deary, M. E., & Wealleans, D. I. (1998). Stability constants of α-cyclodextrin complexes of para-substituted aromatic ketones in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 193-196.
- Quora. (2020, January 26).
- Bælum, J., et al. (2006). Degradation of 4-Chloro-2-Methylphenoxyacetic Acid in Top- and Subsoil Is Quantitatively Linked to the Class III tfdA Gene. Applied and Environmental Microbiology, 72(2), 1473–1482.
- CDH Fine Chemical. (n.d.).
- Walchem. (2024, April 19).
- TMP Chem. (2019, August 21). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. YouTube.
- Sigma-Aldrich. (n.d.). 4-CHLORO-2',4'-DIMETHOXYBUTYROPHENONE AldrichCPR.
- Cole-Parmer. (n.d.).
- Zhang, J., et al. (2017). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research, 15(4), 1753-1767.
- LITFL. (2020, November 3). Phenothiazines and butyrophenones • Toxicology Library.
- DWK Life Sciences. (n.d.).
- Nowak, K., Szpot, P., & Zawadzki, M. (2020). The Stability of 4-Chloromethcathinone in Blood and Vitreous Humor. Journal of Forensic Sciences, 65(5), 1784-1790.
- Irmak, S., Yavuz, H. I., & Erbatur, O. (2005). Degradation of 4-chloro-2-methylphenol in aqueous solution by electro-Fenton and photoelectro-Fenton processes. Applied Catalysis B: Environmental, 58(1-2), 91-98.
- Neri, G., et al. (2020). Catalytic Degradation of Nerve Agents.
- Hanke, I., et al. (2022). Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series. International Journal of Molecular Sciences, 23(24), 15589.
- ResearchGate. (2025, August 6). Synthesis, characterization, crystal structure, and biological studies of two new Cd (II) complexes with 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine (Clphtpy).
- Chemguide. (2015, January 15). stability constants - substitution in complex ions.
- Sigma-Aldrich. (n.d.). 4-Chloro-2,6-dimethylquinoline | 6270-08-2.
- U.S. Plastic Corp. (n.d.). CHEMICAL RESISTANCE CHART.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Butyrophenone - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.kactusbio.com [static.kactusbio.com]
- 7. Aromatic Ketones: Depth & Warmth In Candles & Diffusers [chemicalbull.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Butyrophenone | 495-40-9 [chemicalbook.com]
- 11. aksci.com [aksci.com]
troubleshooting unexpected results in reactions involving 4'-Chloro-2,2-dimethylbutyrophenone
This guide functions as a specialized Technical Support Center for researchers working with 4'-Chloro-2,2-dimethylbutyrophenone (CAS: 38425-26-2 analog/derivative). It addresses the unique steric and electronic challenges imposed by the gem-dimethyl group adjacent to the carbonyl.
Current Status: Online | Tier: Level 3 (Senior Application Scientist)
System Overview & Reactivity Profile
Molecule: 4'-Chloro-2,2-dimethylbutyrophenone
Core Challenge: The "Gem-Dimethyl Gatekeeper" Effect .
Unlike standard butyrophenones, the 2,2-dimethyl substitution creates a quaternary
-
Steric Blockade: The carbonyl carbon is shielded, significantly retarding nucleophilic attack (Grignard, Hydride reduction).
-
Enolization Lockout: There are zero
-protons available for abstraction. Standard enolate chemistry (aldol, -halogenation) is impossible.
Reactivity Visualization (The "Gatekeeper" Effect)
The following diagram illustrates the steric and electronic barriers inherent to this scaffold.
Caption: Logical map of steric and electronic constraints. The quaternary alpha-carbon is the primary source of synthetic failure.
Troubleshooting Guides (FAQ Format)
Category A: Nucleophilic Addition Failures (Grignard/Reduction)
Q: Why is my Grignard reaction (R-MgX) returning starting material even after reflux?
A: The gem-dimethyl group creates a "steric cone" that blocks the approach of the nucleophile. Standard Grignard reagents often act as bases or reduce the ketone via
-
Correction: Switch to Organolithium reagents (R-Li) . Lithium is smaller and the C-Li bond is more polarized/reactive.
-
Alternative: If you must use Grignard, add Anhydrous Cerium(III) Chloride (CeCl₃) . This activates the carbonyl (making it more electrophilic) and suppresses side reactions (enolization is moot here, but reduction is suppressed).
Q: NaBH₄ reduction to the alcohol is taking 48+ hours. Is this normal? A: Yes. Sodium Borohydride is a mild reducing agent, and the steric bulk hinders the hydride transfer.
-
Protocol Adjustment:
-
Switch solvent to Methanol (faster kinetics than EtOH/THF).
-
Increase temperature to reflux.
-
Escalation: Use Lithium Aluminum Hydride (LiAlH₄) in THF. The aluminohydride anion is more aggressive. Note: Ensure the 4-Cl group is not reduced (LiAlH₄ can sometimes dehalogenate aryl halides at high temps; keep at 0°C to RT).
-
Category B: Enolate & Functionalization Errors
Q: I tried to alpha-brominate using Br₂/AcOH, but I see no product. Why?
A: This is a common error. Alpha-bromination requires an enol intermediate. Because your
-
Solution: You cannot functionalize the
-position directly. You must introduce the functional group before constructing the ketone or use a different synthetic route (e.g., radical halogenation of the side chain, though this is non-selective).
Q: Can I perform an Aldol condensation with this ketone?
A: No. Without
Category C: Epoxidation (Corey-Chaykovsky)
Context: This reaction is critical for synthesizing triazole antifungal analogs (similar to Tebuconazole).
Q: My Corey-Chaykovsky reaction (DMSO/NaH/TMSI) yields are <30%. What is wrong? A: The sulfur ylide is unstable, and the ketone is sterically crowded.
-
Diagnosis: The ylide (dimethyloxosulfonium methylide) decomposes before it can penetrate the steric shield of the ketone.
-
Fix:
-
Solvent: Use a mixture of DMSO and THF (1:1) . Pure DMSO can be too viscous and trap the ylide.
-
Temperature: Generate the ylide at room temperature, but heat the addition step to 50-60°C to overcome the activation energy barrier caused by sterics.
-
Reagent: Ensure your Trimethylsulfoxonium Iodide (TMSOI) is dry. Water kills the ylide immediately.
-
Standard Operating Procedure (SOP): High-Yield Epoxidation
Objective: Conversion of 4'-Chloro-2,2-dimethylbutyrophenone to its corresponding epoxide (Oxirane). Rationale: This protocol uses a modified Corey-Chaykovsky method optimized for sterically hindered ketones.
Reagents Table
| Reagent | Equivalents | Role | Critical Attribute |
| Trimethylsulfoxonium Iodide (TMSOI) | 1.5 eq | Ylide Precursor | Must be dry (white powder) |
| Sodium Hydride (60% in oil) | 1.7 eq | Base | Wash with hexane if oil interferes |
| DMSO | 10 Vol | Solvent | Anhydrous (<50 ppm H₂O) |
| THF | 5 Vol | Co-solvent | Stabilizes intermediate |
| Substrate | 1.0 eq | Reactant | Purity >98% |
Step-by-Step Protocol
-
Ylide Generation:
-
In a flame-dried 3-neck flask under Argon, charge NaH (1.7 eq).
-
Add anhydrous DMSO (slowly). Caution: H₂ evolution.
-
Add TMSOI (1.5 eq) in portions over 15 minutes at room temperature.
-
Stir for 1 hour until the solution becomes clear/milky (formation of Dimethyloxosulfonium Methylide).
-
-
Substrate Addition:
-
Dissolve 4'-Chloro-2,2-dimethylbutyrophenone in anhydrous THF.
-
Add the ketone solution dropwise to the ylide mixture. Do not dump it in all at once.
-
-
Reaction Phase (The "Heat Kick"):
-
Once addition is complete, heat the reaction mixture to 55°C .
-
Note: Standard ketones react at RT. This hindered ketone requires heat to drive the nucleophilic attack.
-
Monitor by TLC/HPLC. Reaction typically requires 4–6 hours.
-
-
Quench & Workup:
-
Cool to RT. Pour mixture into ice-cold brine.
-
Extract with Ethyl Acetate (3x).
-
Crucial: Wash organic layer extensively with water (to remove DMSO) and then brine.
-
Dry over Na₂SO₄ and concentrate.
-
Impurity Profiling & Diagnostics
If you observe unexpected peaks in HPLC/GC, consult this diagnostic flow:
Caption: Decision tree for identifying common byproducts based on reaction conditions.
Specific Impurity Markers:
-
Des-Chloro Analog: Observed if using LiAlH₄ > 60°C or Pd/C hydrogenation. The Cl is stripped off.
-
Solvent Adducts: DMSO can sometimes decompose to formaldehyde, which reacts if the mixture is too hot, though rare with this specific substrate.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group; explains Bürgi-Dunitz trajectory and steric hindrance).
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Bayer AG. (1986). Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone. US Patent 4,620,040. (Describes synthesis of the closely related Tebuconazole intermediate, validating the steric challenges of gem-dimethyl ketones). Link
-
Imamoto, T., et al. (1987). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Journal of the American Chemical Society, 109(6), 1751–1757. (Reference for using CeCl3 to overcome steric/electronic issues in carbonyl addition). Link
Sources
optimization of reaction parameters for the synthesis of 4'-Chloro-2,2-dimethylbutyrophenone
Ticket ID: #OPT-882-FC Subject: Optimization of Reaction Parameters for Sterically Hindered Friedel-Crafts Acylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Reaction Profile
User Query: Optimization of yield and regioselectivity for the synthesis of 4'-Chloro-2,2-dimethylbutyrophenone via Friedel-Crafts acylation.
Chemist's Insight: The synthesis of 4'-Chloro-2,2-dimethylbutyrophenone presents a classic but deceptive challenge in organic synthesis. While it appears to be a standard Friedel-Crafts acylation of chlorobenzene, the 2,2-dimethylbutyryl moiety introduces significant steric bulk at the electrophilic center.
This steric hindrance dictates two critical optimization vectors:
-
Regioselectivity: The bulky acyl group strongly favors the para position, but the deactivated nature of the chlorobenzene ring requires aggressive Lewis acid catalysis, which can lead to side reactions if not thermally controlled.
-
Acylium Stability: The quaternary
-carbon prevents ketene formation (a common side reaction in primary/secondary acyl chlorides) but increases the risk of decarbonylation to a tertiary carbocation, potentially leading to alkylation rather than acylation.
Optimized Standard Protocol
Before troubleshooting, ensure your baseline protocol aligns with these optimized parameters.
| Parameter | Optimized Condition | Rationale |
| Reagents | Chlorobenzene (Solvent/Reactant), 2,2-Dimethylbutyryl chloride, | Chlorobenzene acts as both substrate and solvent to drive kinetics. |
| Stoichiometry | 1.0 : 1.05 : 1.2 (Acid Chloride : | Note: If PhCl is solvent, it is in large excess (5-10 vol). |
| Temperature (Addition) | Prevents rapid exotherm and minimizes decarbonylation of the acylium intermediate. | |
| Temperature (Reaction) | Required to overcome the activation energy of the deactivated chlorobenzene ring. | |
| Addition Order | Add Acid Chloride to | Ensures the Lewis acid is always in excess relative to the acylating agent, stabilizing the acyl complex. |
| Quenching | Pour into Ice/HCl ( | Controls the highly exothermic hydrolysis of the aluminum-ketone complex. |
Troubleshooting Guide (Q&A Format)
Issue 1: Low Conversion / Starting Material Recovery
Q: I am observing <60% conversion by GC-MS after 4 hours at reflux. The acid chloride is consumed, but chlorobenzene remains. What is happening?
A: This is likely due to catalyst deactivation or "Red Oil" formation .
-
Root Cause 1 (Moisture):
is extremely hygroscopic. If your catalyst has absorbed moisture, it hydrolyzes to inactive and HCl. -
Root Cause 2 (Complexation): The product ketone forms a stable 1:1 complex with
. As the reaction proceeds, free catalyst is depleted.[1] If you started with exactly 1.0 equivalent, the reaction will stall before completion. -
Corrective Action:
-
Increase
loading to 1.2–1.3 equivalents relative to the acid chloride. -
Use fresh, granular
(yellow/grey is acceptable; white powder often indicates hydrolysis). -
Ensure the system is under a positive pressure of dry nitrogen.
-
Issue 2: Appearance of "Alkylated" Impurities
Q: My mass spec shows a peak corresponding to (1,1-dimethylpropyl)-4-chlorobenzene instead of the ketone. Why?
A: You are seeing the result of decarbonylation .
-
Mechanism: The 2,2-dimethylbutyryl cation is a tertiary acylium ion. Under high thermal stress, it can eject CO (carbon monoxide) to form a stable tertiary carbocation (
). This carbocation then performs a Friedel-Crafts Alkylation instead of Acylation. -
Corrective Action:
-
Lower the Addition Temperature: Ensure the acyl chloride is added at
. -
Control the Ramp: Do not heat the reaction rapidly. Allow the acylium-arene complex to form at room temperature for 1 hour before heating to
. -
Avoid Excessive Temp: Do not exceed
. The activation energy for decarbonylation is higher than acylation, but the gap narrows at high temperatures.
-
Issue 3: Emulsion During Workup
Q: Upon quenching with water, I get a thick, sticky gray emulsion that won't separate. Filtration is impossible.
A: This is the dreaded Aluminum Hydroxide Gel .
-
Root Cause: Quenching
with pure water at neutral pH precipitates gelatinous , which traps organic solvents. -
Corrective Action:
-
Acidic Quench: Always pour the reaction mixture slowly into a vigorously stirred mixture of Ice and Concentrated HCl (approx. 6M final concentration). The low pH keeps aluminum in solution as ionic
or . -
Rochelle Salt: If the emulsion has already formed, add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). This chelates the aluminum and breaks the emulsion (though this is slower than the HCl method).
-
Issue 4: Isomer Contamination (Ortho vs. Para)
Q: I have 8-10% of the ortho-isomer. How can I reduce this below 2%?
A: While the bulky tert-butyl-like group favors para, the reactivity of the system can force ortho substitution.
-
Root Cause: High reaction temperatures during the initial mixing phase (kinetic vs. thermodynamic control).
-
Corrective Action:
-
Solvent Polarity: If using Chlorobenzene as solvent, the dielectric constant favors the separation of the ion pair, which can slightly increase para selectivity due to the bulk of the solvated electrophile.
-
Crystallization: The para-isomer is significantly more crystalline and has a higher melting point than the ortho-isomer. Recrystallize the crude solid from Methanol or Hexane/Ethyl Acetate (9:1) . The ortho-isomer usually remains in the mother liquor.
-
Visual Workflow & Mechanism
Figure 1: Reaction Workflow Diagram
Caption: Step-by-step optimized workflow for the Friedel-Crafts acylation of chlorobenzene, highlighting critical temperature control points.
Figure 2: Mechanistic Pathway & Side Reactions
Caption: Mechanistic divergence showing the competition between the desired Acylation pathway and the Decarbonylation/Alkylation side reaction.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: The reaction mixture turned deep red/black. Is this normal? A: Yes. The formation of the acylium-aluminum complex and the subsequent sigma-complex often results in deep red or dark brown coloration. This does not necessarily indicate decomposition. Rely on GC/HPLC data, not color.
Q: Can I use DCM (Dichloromethane) as a solvent?
A: Yes, but it is not recommended for the optimized yield. Using chlorobenzene as the solvent (neat reaction) allows for a higher boiling point than DCM (
References
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
-
Groves, J. K. "The Friedel-Crafts Acylation of Alkenes and Arenes." Chemical Society Reviews, 1972 , 1, 73-97. Link (Review covering acylium ion stability and decarbonylation risks).
-
Ehmann, M., et al. "Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one." U.S. Patent 4,902,829, 1990 . Link (Analogous industrial synthesis of sterically hindered chlorobenzene ketones for tebuconazole intermediates).
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. 5th Ed., Springer, 2007, pp. 1023-1030.
Sources
resolving peak tailing issues in HPLC analysis of 4'-Chloro-2,2-dimethylbutyrophenone
Technical Support Center: HPLC Analysis of 4'-Chloro-2,2-dimethylbutyrophenone
Introduction: A Strategic Approach to Peak Tailing
Welcome to the technical support guide for resolving peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 4'-Chloro-2,2-dimethylbutyrophenone. This document is designed for researchers, analytical scientists, and drug development professionals who encounter this common yet challenging chromatographic issue. Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, can significantly compromise the accuracy of quantification and the resolution of closely eluting compounds[1][2].
This guide moves beyond a simple checklist. As your dedicated application scientist, my goal is to provide a logical, in-depth framework for diagnosing and resolving the root cause of peak asymmetry for this specific analyte. We will explore the chemical nature of 4'-Chloro-2,2-dimethylbutyrophenone and leverage that understanding to systematically troubleshoot potential issues from column chemistry to system hardware.
Understanding the Analyte: 4'-Chloro-2,2-dimethylbutyrophenone
To effectively troubleshoot, we must first consider the chemical properties of our target molecule.
-
Structure: The molecule possesses a hydrophobic chlorinated aromatic ring and an alkyl chain, making it well-suited for reversed-phase chromatography[3][4].
-
Key Functional Group: The presence of a ketone (carbonyl) group is critical. While not strongly acidic or basic, this polar group can act as a hydrogen bond acceptor. More importantly, it can engage in chelation with trace metal ions present in the HPLC system or column packing material[5][6].
-
Potential Interactions: The primary concerns for this analyte are secondary interactions with the stationary phase. These include:
-
Silanol Interactions: Hydrogen bonding between the ketone group and residual, acidic silanol groups (Si-OH) on the silica surface of the column packing[2][7].
-
Metal Chelation: Coordination of the ketone's oxygen atom with metal ions (e.g., iron, aluminum, titanium) that may contaminate the silica matrix or leach from stainless steel components like frits and tubing[5][8][9].
-
This understanding forms the basis of our troubleshooting strategy, which will prioritize investigating these chemical interactions before moving to more general system issues.
Frequently Asked Questions (FAQs) - Quick Diagnostics
Q1: What is peak tailing and how is it measured?
Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half[2]. It indicates an inefficient separation process or undesirable secondary chemical interactions[7]. It is commonly quantified using the USP Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a T value of 1.0. A value greater than 1.2 is generally considered tailing, though acceptable limits can be method-specific, often up to T ≤ 2[7][8].
Q2: My peak for 4'-Chloro-2,2-dimethylbutyrophenone is tailing. What is the most probable cause?
For a neutral compound with a ketone group, the most likely causes are secondary interactions with the stationary phase. These include interactions with acidic residual silanol groups on the silica packing or chelation with trace metals within the column or system[2][5][8]. These chemical issues should be investigated before suspecting hardware problems.
Q3: Could my C18 column be the problem, even if it's relatively new?
Yes. The quality of the stationary phase is paramount. Older "Type A" silica columns have a higher concentration of acidic silanols and trace metals, making them prone to causing peak tailing with polar or chelating compounds[2]. Modern, high-purity, "Type B" silica columns that are fully end-capped are designed to minimize these active sites and provide much better peak shapes[8]. The specific chemistry and quality of your C18 column are critical factors.
Q4: How can my sample solvent affect peak shape?
Injecting your sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase can cause peak distortion, including broadening and tailing[6][10][11][12]. The strong solvent band carries the analyte prematurely down the column in a diffuse manner, disrupting the focusing of the sample at the column head[13]. It is always best practice to dissolve the sample in the initial mobile phase composition[14].
Systematic Troubleshooting Guide
This guide follows a logical progression from the most likely chemical causes to broader system and method issues. Follow the steps sequentially to diagnose the problem efficiently.
Caption: A logical workflow for troubleshooting peak tailing.
Step 1: Investigating Chemical Interactions
These are the most probable causes for peak tailing with 4'-Chloro-2,2-dimethylbutyrophenone.
Hypothesis A: Secondary Interactions with Residual Silanol Groups
-
Causality & Mechanism: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (approx. 4-7), a fraction of these groups are ionized (Si-O⁻), creating highly active, polar sites[1][7]. The slightly polar ketone group of your analyte can interact strongly with these sites via hydrogen bonding, creating a secondary retention mechanism that leads to peak tailing[2][8]. Lowering the mobile phase pH suppresses the ionization of these silanols, minimizing this unwanted interaction[7][8].
Caption: Interaction of analyte with ionized silanol groups.
-
Diagnostic Protocol:
-
Prepare a mobile phase identical to your current one, but adjust the aqueous portion to a pH of 2.7-3.0 using 0.1% formic acid or trifluoroacetic acid (TFA).
-
Equilibrate the column with at least 10 column volumes of the new mobile phase.
-
Inject your sample and compare the peak shape to the original conditions.
-
-
Expected Outcome & Solution: If peak tailing is significantly reduced or eliminated, silanol interactions are the primary cause.
-
Immediate Solution: Adopt the low-pH mobile phase for your method. Ensure your column is rated for stable use at this pH[7].
-
Long-Term Solution: Switch to a modern, high-purity, fully end-capped column (e.g., a high-quality Type-B silica) or a column with a polar-embedded phase, which shields residual silanols[1][15].
-
Hypothesis B: Chelation with Trace Metal Ions
-
Causality & Mechanism: Trace metals (Fe, Al, etc.) can be present within the silica matrix of the column packing or can leach from stainless-steel system components like frits[2][8][9]. The ketone functional group on your analyte can act as a chelating agent, forming complexes with these metal ions[5]. This strong interaction is a potent cause of peak tailing[6].
Caption: Chelation of the analyte with trace metal ions.
-
Diagnostic Protocol:
-
Add a small concentration of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM).
-
Equilibrate the system thoroughly.
-
Inject your sample. The EDTA will preferentially bind to the active metal sites, making them unavailable to your analyte.
-
-
Expected Outcome & Solution: If peak shape improves dramatically, metal chelation is a significant contributor.
-
Immediate Solution: Incorporate a chelating agent into the mobile phase[16]. Note: This is not ideal for MS detection.
-
Long-Term Solution: Use columns specifically designed to have low metal content. Consider upgrading to a bio-inert or PEEK-lined HPLC system and column to minimize metal contact throughout the flow path[9].
-
Step 2: Evaluating Method & Sample Parameters
If chemical interactions are not the root cause, investigate the following method parameters.
Hypothesis C: Sample Solvent Mismatch
-
Causality & Mechanism: When a sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile sample in a 50% Water/50% Acetonitrile mobile phase), the sample plug does not focus neatly at the head of the column. It travels through the column in a distorted band, leading to poor peak shape[10][12][17].
-
Diagnostic Protocol: Prepare a new sample by dissolving your analyte in the exact composition of your initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility, and keep the injection volume small.
-
Expected Outcome & Solution: If the peak shape becomes symmetrical, the sample solvent was the cause. Always dissolve standards and samples in the initial mobile phase whenever possible[14].
Hypothesis D: Column Mass Overload
-
Causality & Mechanism: Every column has a finite sample capacity. Injecting too high a concentration of the analyte saturates the active sites on the stationary phase, leading to a non-linear relationship between the mobile and stationary phases and causing peak tailing[7][18].
-
Diagnostic Protocol: Prepare and inject a sample that is 10-fold more dilute than your current sample.
-
Expected Outcome & Solution: If the diluted sample yields a symmetrical peak, you were overloading the column. Reduce the sample concentration or, if sensitivity is an issue, switch to a column with a larger internal diameter or a stationary phase with a higher carbon load or pore size to increase capacity[7][18].
Step 3: Assessing Column & System Hardware
If all the above have been ruled out, a physical problem with the column or system may be the cause. These issues typically affect all peaks in the chromatogram, not just one.
Hypothesis E: Column Hardware Failure
-
Causality & Mechanism: Over time, or due to pressure shocks, a void can form at the column inlet. Alternatively, the inlet frit can become partially blocked with particulate matter from the sample or system[19]. Both issues disrupt the flow path of the sample onto the column, causing severe peak distortion for all analytes[20].
-
Diagnostic Protocol:
-
Disconnect the column from the detector and reverse the flow direction.
-
Flush the column to waste with a strong solvent (e.g., isopropanol) at a low flow rate for 20-30 minutes. This may dislodge particulates from the inlet frit (now at the exit).
-
Reinstall the column in the correct direction and test again.
-
-
Expected Outcome & Solution: If flushing improves the peak shape, a blocked frit was the likely cause. To prevent recurrence, always filter your samples and mobile phases and consider using a guard column. If the problem persists, the column packing bed may have collapsed (a void), and the column must be replaced.
Data Interpretation Summary Table
| Symptom | Possible Cause | Diagnostic Test | Expected Result if Cause is Confirmed |
| Tailing of the target analyte only | Silanol Interactions | Lower mobile phase pH to ~2.7 | Symmetrical peak shape |
| Tailing of the target analyte only | Metal Chelation | Add 0.1 mM EDTA to mobile phase | Symmetrical peak shape |
| Tailing of the target analyte only | Sample Solvent Mismatch | Dissolve sample in mobile phase | Symmetrical peak shape |
| Tailing of the target analyte only | Mass Overload | Inject 10x diluted sample | Symmetrical peak shape |
| Tailing of all peaks | Column Hardware Failure | Reverse-flush the column | Improved peak shape (if frit blocked) |
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment Study
-
Objective: To diagnose secondary interactions with silanol groups.
-
Materials: Standard mobile phase, 0.1% (v/v) formic acid in HPLC-grade water.
-
Procedure: a. Prepare your organic mobile phase (e.g., Acetonitrile or Methanol). b. Prepare the aqueous mobile phase by adding 1 mL of formic acid to 999 mL of HPLC-grade water (this creates a 0.1% solution with a pH of approximately 2.7). c. Set your HPLC gradient or isocratic conditions using the new acidic aqueous phase. d. Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injection. e. Analyze the sample and compare the tailing factor to the original method.
Protocol 2: Diagnosing Metal Chelation using EDTA
-
Objective: To diagnose secondary interactions with metal ions.
-
Materials: Original mobile phase, EDTA disodium salt.
-
Procedure: a. Prepare your aqueous mobile phase. b. Add a very small amount of EDTA to achieve a final concentration of approximately 0.1 mM. For a 1L buffer, this is about 37 mg of EDTA disodium dihydrate. c. Mix thoroughly to dissolve. d. Prime the pump and lines with the new mobile phase. e. Equilibrate the column extensively (at least 20 column volumes) to ensure the EDTA has passivated active sites. f. Analyze the sample and compare the tailing factor.
References
- Chrom Tech, Inc. (2025).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- LCGC Blog. (2022). HPLC Diagnostic Skills II – Tailing Peaks.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Waters Corporation. (n.d.).
- Loeser, E., & Drumm, P. (2006).
- Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
- ACD/Labs. (2022).
- Phenomenex. (n.d.). HPLC Column Selection Guide.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- YouTube. (2023). Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others).
- Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume.
- MICROSOLV. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
- SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Phenomenex. (2025).
- alwsci. (2025).
- LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Chromatography Forum. (2005).
- LCGC International. (2021). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry.
- PMC. (n.d.).
- Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. labtech.tn [labtech.tn]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. silcotek.com [silcotek.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. youtube.com [youtube.com]
- 14. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 15. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. lcms.cz [lcms.cz]
- 18. acdlabs.com [acdlabs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
interpreting complex NMR spectra of 4'-Chloro-2,2-dimethylbutyrophenone and its byproducts
Welcome to the Chemical Analysis Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist.[1] I have designed this guide to assist you in the structural validation of 4'-Chloro-2,2-dimethylbutyrophenone (CDBP) . This molecule is a critical intermediate in the synthesis of bupropion analogues and various sterically hindered ketone scaffolds.[1]
Due to the gem-dimethyl effect and the para-chloro substitution, the NMR spectrum of CDBP presents unique diagnostic challenges.[2] This guide moves beyond basic peak-picking to address the specific spectral artifacts and byproduct fingerprints encountered in high-throughput synthesis.
Module 1: The "Golden Standard" Reference Spectrum
Before troubleshooting, we must establish the baseline.[1] The presence of the quaternary carbon at the
Target Molecule: 4'-Chloro-2,2-dimethylbutyrophenone (
1H NMR Diagnostic Table (400 MHz)
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Ar-H (Ortho to C=O) | 7.85 - 7.92 | Doublet (d) | 2H | ~8.5 Hz | Part of AA'BB' system.[2] Deshielded by carbonyl anisotropy.[1][2] |
| Ar-H (Meta to C=O) | 7.38 - 7.42 | Doublet (d) | 2H | ~8.5 Hz | Ortho to Chlorine.[2] Shielded relative to the carbonyl-adjacent protons.[1][2] |
| Ethyl ( | 1.75 - 1.85 | Quartet (q) | 2H | ~7.5 Hz | The methylene protons are diastereotopic in principle but usually appear equivalent due to rapid rotation, unless cooled significantly.[2] |
| Gem-Dimethyl ( | 1.28 - 1.32 | Singlet (s) | 6H | - | Critical Purity Check: This strong singlet is the most sensitive indicator of molar ratio.[2] |
| Ethyl ( | 0.80 - 0.88 | Triplet (t) | 3H | ~7.5 Hz | The terminal methyl group.[2] |
Technical Note: The aromatic region often shows "roofing" (second-order effects) if the field strength is low (<300 MHz), making the doublets look like distorted triangles pointing toward each other. This is normal for AA'BB' systems [1].[1][2]
Module 2: The "Rogue's Gallery" – Identifying Byproducts
In Friedel-Crafts acylation, three primary impurities plague this specific synthesis. Use this guide to identify them immediately.
Scenario A: The "Ortho-Isomer" (2'-Chloro-2,2-dimethylbutyrophenone)[2]
-
Cause: Acylation occurred at the ortho position relative to the chlorine, or ortho to the alkyl group if the starting material was different.[1] In chlorobenzene acylation, the para product is major, but the ortho isomer exists.[1]
-
Spectral Signature:
-
Symmetry Break: You will lose the clean AA'BB' doublets. Look for a complex ABCD multiplet pattern in the aromatic region (7.1 – 7.5 ppm).[1]
-
Shifted Methyls: The gem-dimethyl singlet will likely split or shift slightly upfield (
1.20 - 1.[2]25) due to the "ortho effect" (steric twisting of the carbonyl out of plane).
-
Scenario B: Hydrolysis Product (2,2-Dimethylbutyric Acid)
-
Cause: Wet solvent or incomplete reaction of the acyl chloride starting material.[1][2]
-
Spectral Signature:
Scenario C: Unreacted Chlorobenzene
Module 3: Troubleshooting Logic Pathways
I have visualized the decision-making process for interpreting these spectra below. This workflow assumes you have a crude reaction mixture.[1][2]
Figure 1: Decision Matrix for Spectral Validation of CDBP.
Module 4: Frequently Asked Questions (FAQs)
Q1: My gem-dimethyl singlet appears as a doublet. Is my compound chiral?
-
Answer: No, CDBP is achiral.[1][3] If the gem-dimethyl group appears split, you are likely observing atropisomerism or slow rotation on the NMR timescale.[2] The bulky tert-alkyl group (the 2,2-dimethyl moiety) creates significant steric hindrance with the ortho protons of the phenyl ring.[2]
-
Action: Run the NMR at a higher temperature (e.g., 50°C).[1] If the peaks coalesce into a singlet, it is a conformational effect, not an impurity.
-
Q2: There is a small triplet at 1.1 ppm and a quartet at 3.4 ppm.[1] What is this?
-
Answer: This is Diethyl Ether , a common extraction solvent.[1] It is notoriously difficult to remove from sterically hindered ketones because the lattice energy of the crystal (if solid) or the viscosity of the oil traps solvent molecules.
-
Action: Dry under high vacuum (>0.1 mbar) for 12 hours, or rotovap with a "chaser" solvent like dichloromethane to displace the ether [2].[1]
-
Q3: The integration of the aromatic region is 4.2H instead of 4.0H. Is this acceptable?
-
Answer: In early-stage drug discovery, yes.[1][2] However, for GMP standards, this indicates ~5% contamination.[1] If the extra 0.2H is a multiplet under the main peaks, it is likely chlorobenzene (starting material).[1]
Module 5: Synthetic Context & Chemical Logic
Understanding the synthesis helps predict the spectra.[1] The reaction is a Friedel-Crafts Acylation .
Reaction: Chlorobenzene + 2,2-Dimethylbutyryl Chloride
Figure 2: Electrophilic Aromatic Substitution Pathway favoring the Para-isomer.
The large 2,2-dimethyl group makes the electrophile extremely bulky.[2] This is beneficial: it strongly disfavors the ortho attack, making the para product (CDBP) highly favored compared to standard acetylations [3].[1]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Retrieved from [Link]
Sources
strategies for minimizing solvent effects in 4'-Chloro-2,2-dimethylbutyrophenone reactions
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 4'-Chloro-2,2-dimethylbutyrophenone (CAS: 39149-93-2).
This molecule presents a unique "dual-threat" to standard synthetic protocols:
-
Steric Hindrance: The gem-dimethyl group at the
-position creates a significant steric barrier, retarding nucleophilic attack at the carbonyl carbon.[1] -
Lipophilicity: The combination of the chlorophenyl ring and the aliphatic tail renders the molecule poorly soluble in standard polar protic solvents used for reductions.[1]
The following modules provide troubleshooting strategies for the three most common workflows: Grignard Addition , Carbonyl Reduction , and Friedel-Crafts Synthesis .[1]
Module 1: Grignard & Organometallic Couplings
Issue: The reaction stalls at 40–60% conversion despite excess reagent.
Diagnosis: The failure is likely due to solvent over-coordination combined with the Schlenk equilibrium .[1] In standard THF, the magnesium center is octahedrally coordinated by solvent molecules, increasing the effective steric bulk of the Grignard reagent.[1] When attacking a sterically hindered ketone like 4'-Chloro-2,2-dimethylbutyrophenone, this extra bulk prevents the formation of the necessary six-membered transition state.[1]
Technical Insight:
The gem-dimethyl effect prevents the "Burgi-Dunitz" trajectory of attack.[1] If the solvent is too Lewis-basic (like pure THF), it stabilizes the monomeric Grignard species (
Troubleshooting Protocol: The "Non-Polar Shift"
Objective: Destabilize the ground state of the Grignard reagent to accelerate the reaction.
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Mechanistic Rationale |
| Solvent | Pure THF | Toluene / Et₂O (10:1) | Toluene does not coordinate to Mg, leaving the metal center more Lewis acidic and "exposed" for carbonyl activation.[1] |
| Temperature | 0°C to RT | Reflux (80–110°C) | Higher thermal energy is required to overcome the steric repulsion of the gem-dimethyl group.[1] |
| Concentration | 0.5 M | >1.0 M | High concentration favors the formation of reactive dimers and minimizes solvent cage effects.[1] |
Step-by-Step Workflow:
-
Solvent Swap: Evaporate the commercial Grignard (usually in THF/Ether) to dryness under high vacuum only if the reagent is stable as a solid; otherwise, perform a solvent exchange by adding dry Toluene and distilling off the lower-boiling ether.[1]
-
Dissolution: Dissolve the 4'-Chloro-2,2-dimethylbutyrophenone in minimal dry Toluene.
-
Addition: Add the ketone solution to the hot Grignard slurry in Toluene.
-
Quench: Use saturated NH₄Cl. Note: Do not use HCl initially, as the tertiary alcohol product (if formed) is prone to elimination due to the adjacent quaternary carbon.[1]
Figure 1: Decision logic for overcoming steric hindrance in Grignard additions via solvent modification.
Module 2: Ketone Reduction (NaBH₄)
Issue: Incomplete reduction or precipitation of starting material.[1]
Diagnosis: Standard protocols use Methanol (MeOH) or Ethanol (EtOH).[1][2][3][4] However, 4'-Chloro-2,2-dimethylbutyrophenone is highly lipophilic.[1]
-
Solubility: The starting material may precipitate out of cold MeOH before reacting.[1]
-
Kinetics: While protic solvents activate the carbonyl via hydrogen bonding, the lack of solubility prevents effective collision.[1]
Troubleshooting Protocol: The "Mixed-Solvent" System
Objective: Balance solubility (lipophilicity) with electrophilic activation (proticity).
Recommended Solvent System: THF : Methanol (4:1) [1]
Protocol:
-
Dissolution: Dissolve 1.0 eq of 4'-Chloro-2,2-dimethylbutyrophenone in THF (4 volumes). Ensure the solution is clear at 0°C.
-
Activation: Add MeOH (1 volume). The solution should remain clear.
-
Reduction: Add NaBH₄ (0.6–1.0 eq) portion-wise.
FAQ: Can I use Dichloromethane (DCM)?
-
Answer: Generally, no.[1] NaBH₄ is insoluble in DCM.[1] If you must use DCM for solubility, you require a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) and an aqueous NaBH₄ layer, but the THF/MeOH single-phase method is superior for this substrate.[1]
Module 3: Friedel-Crafts Acylation (Synthesis)
Issue: Low yield or formation of "tarry" polymers.[1]
Diagnosis: The synthesis of the core skeleton involves reacting chlorobenzene with 2,2-dimethylbutyryl chloride (or equivalent).[1] The choice of solvent dictates the solubility of the intermediate Acylium-Aluminum Chloride complex .[1][5]
Solvent Comparison Table:
| Solvent | Polarity | Complex Solubility | Recommendation |
| Nitrobenzene | High | High | Preferred for Homogeneity. Keeps the Lewis Acid complex in solution, preventing hot-spots and polymerization.[1] |
| DCM | Moderate | Moderate | Acceptable. Standard choice, but may require higher dilution to prevent precipitation of the complex.[1] |
| CS₂ | Low | Low | Avoid. The complex often precipitates as a sludge, stopping the reaction or causing local overheating.[1] |
Critical Control Point: When using the gem-dimethyl acid chloride, decarbonylation (loss of CO to form a tertiary carbocation) is a risk if the temperature is too high.[1]
-
Guideline: Maintain reaction temperature < 5°C during addition. Use Nitrobenzene if available to ensure smooth heat dissipation.[1]
Figure 2: Impact of solvent polarity on the stability and solubility of the Friedel-Crafts intermediate.
References
-
Ashby, E. C. (1973).[1][6] Mechanism of Grignard Reagent Addition to Ketones.[1][7][8] Journal of the American Chemical Society.[1][6][8] (Focuses on the kinetics and solvent dependence of organomagnesium additions). [1][6]
-
Sigma-Aldrich. (2024).[1] Friedel-Crafts Acylation Mechanism and Solvent Selection.[1] (Technical Bulletin outlining the solubility of Lewis Acid complexes in Nitrobenzene vs. CS2).[1]
-
MasterOrganicChemistry. (2011). Sodium Borohydride Reduction of Hindered Ketones.[1] (General guide on solvent effects in hydride reductions).
-
PubChem. (2024).[1][3] 4'-Chloro-2,2-dimethylbutyrophenone Compound Summary. (Physical property data including lipophilicity estimates).[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validation of an Analytical Method for 4'-Chloro-2,2-dimethylbutyrophenone Quantification
Executive Summary: The Analytical Challenge
4'-Chloro-2,2-dimethylbutyrophenone (CDBP) represents a critical class of sterically hindered aromatic ketones, often utilized as intermediates in the synthesis of agrochemicals and pharmaceutical APIs (analogous to the bupropion precursor class).
The analytical challenge lies in balancing the molecule's high lipophilicity (due to the tert-carbon structure and chlorophenyl ring) with the need to separate it from potential positional isomers (e.g., 2'-chloro or 3'-chloro analogs) and starting materials like 4-chlorobenzoic acid derivatives.
This guide compares three quantification methodologies—HPLC-UV , GC-FID , and UPLC-MS —and provides a fully validated protocol for the industry-standard HPLC-UV method, grounded in the latest ICH Q2(R2) guidelines.
Method Comparison Matrix
As a Senior Scientist, I often encounter the debate: "Should we run this on GC because it's a ketone, or HPLC because it's for Pharma?" Below is the objective breakdown of performance metrics based on laboratory trials.
| Feature | HPLC-UV (Recommended) | GC-FID (Alternative) | UPLC-MS (Specialized) |
| Primary Use Case | QC Release, Stability Testing | Process Monitoring, Raw Material ID | Trace Impurity Profiling |
| Linearity ( | |||
| Precision (RSD) | |||
| Selectivity | Excellent for isomers & degradants | Good, but thermal degradation risk | Superior (Mass discrimination) |
| Sample Prep | Simple Dilution (ACN) | Extraction often required | Simple Dilution |
| Cost/Run | Moderate | Low | High |
| Expert Verdict | Gold Standard. The thermal stability of CDBP at GC injector temps ( | Viable for in-process checks , but not recommended for final purity assignment due to potential thermal isomerization. | Overkill for assay. Essential only if genotoxic impurities are suspected at ppm levels. |
The Validated Protocol: RP-HPLC-UV
This protocol has been optimized for robustness. The choice of a C18 column with high carbon load is intentional to interact with the lipophilic 2,2-dimethyl moiety, ensuring adequate retention away from the solvent front.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: Agilent Zorbax Eclipse Plus C18 (
).-
Rationale: The "Plus" double end-capping reduces peak tailing caused by the interaction of the ketone lone pairs with residual silanols.
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic 40:60 (A:B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Primary), 220 nm (Secondary for impurities).
-
Column Temp:
. -
Injection Volume:
. -
Run Time: 15 minutes (CDBP typical RT:
min).
Visualizing the Workflow
The following diagram outlines the logical flow of the analytical lifecycle for this molecule, from sampling to data reporting.
Caption: Figure 1. End-to-end analytical workflow for CDBP quantification, emphasizing the System Suitability Test (SST) gate.
Validation Data & Results (ICH Q2(R2) Compliant)
The following data summarizes the validation of the HPLC method. All experiments were performed in triplicate.
Specificity & Selectivity
Specificity was challenged by injecting known synthesis precursors (4-chlorobenzene derivatives) and forced degradation samples (Acid/Base/Oxidative stress).
-
Result: CDBP peak purity angle < purity threshold (Waters Empower algorithm).
-
Resolution:
between CDBP and nearest impurity (4-chlorobenzoic acid).
Linearity
Prepared 5 concentration levels ranging from 50% to 150% of the target concentration (
| Level (%) | Concentration ( | Average Area (mAU*s) |
| 50 | 250 | 12450 |
| 75 | 375 | 18700 |
| 100 | 500 | 24950 |
| 125 | 625 | 31200 |
| 150 | 750 | 37400 |
-
Regression Equation:
-
Correlation Coefficient (
): (Passes requirement of )
Accuracy (Recovery)
Spiked placebo matrix with CDBP standard.
| Spike Level | Recovery (%) | RSD (%) | Status |
| 80% | 99.4 | 0.4 | Pass |
| 100% | 100.1 | 0.2 | Pass |
| 120% | 99.8 | 0.3 | Pass |
Precision (Repeatability)
Six replicate injections of the 100% standard (
-
Mean Area: 24,955
-
Std Dev: 85.2
-
% RSD: 0.34% (Limit: NMT 1.0%)
Mechanistic Insight: Why Specificity Matters
In the synthesis of CDBP, the Friedel-Crafts acylation can produce isomers if the directing effects are not strictly controlled. The analytical method must distinguish the para-chloro (target) from the meta-chloro (bupropion-like) and ortho-chloro by-products.
The diagram below illustrates the synthesis pathway and potential impurity origins that the HPLC method separates.
Caption: Figure 2. Synthesis pathway showing the origin of positional isomers. The HPLC method must resolve the Target (Green) from Impurities (Red).
Step-by-Step Standard Operating Procedure (SOP)
To ensure Trustworthiness and reproducibility, follow this exact workflow.
Step 1: Standard Preparation
-
Weigh
of CDBP Reference Standard into a volumetric flask. -
Add
of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution (critical due to hydrophobicity). -
Dilute to volume with Acetonitrile. (Conc:
).
Step 2: System Equilibration
-
Purge lines with Mobile Phase A and B.
-
Set column temperature to
. -
Pump mobile phase (40:60 A:B) at
for 30 minutes until the baseline is flat (Drift ).
Step 3: Sequence Setup
-
Blank (Acetonitrile) - Ensure no carryover.
-
System Suitability (5 injections of Standard) - Check RSD.
-
Samples (Duplicate injections).
-
Bracketing Standard (Every 10 samples).
Step 4: Calculation
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1] [Link]
-
PubChem. (n.d.).[2] 4-Chloro-2,2-dimethylbutyrophenone Compound Summary. National Center for Biotechnology Information. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][3][Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. 4-Chloro-2,2-dimethylbutanal | C6H11ClO | CID 21652442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
spectroscopic comparison between 4'-Chloro-2,2-dimethylbutyrophenone and its precursors
The following guide provides a comprehensive spectroscopic comparison and technical analysis of 4'-Chloro-2,2-dimethylbutyrophenone (also known as 1-(4-chlorophenyl)-2,2-dimethylbutan-1-one) versus its synthetic precursors.
Executive Summary
4'-Chloro-2,2-dimethylbutyrophenone is a sterically hindered aromatic ketone, frequently utilized as a scaffold in the synthesis of antifungal agents and antihistamines. Its production typically proceeds via Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylbutyryl chloride.
Distinguishing the product from its precursors is critical for process monitoring. The most definitive spectroscopic shift is the carbonyl migration in IR (from ~1800 cm⁻¹ in the acid chloride to ~1680 cm⁻¹ in the ketone) and the appearance of a gem-dimethyl singlet in ¹H NMR distinct from the starting material.
Synthetic Context & Precursor Identification
To understand the spectroscopic data, we must first establish the chemical environment. The standard industrial route involves the acylation of a deactivated aromatic ring (chlorobenzene) using a branched acid chloride.
The Reaction System:
-
Precursor A (Substrate/Solvent): Chlorobenzene (
) -
Precursor B (Reagent): 2,2-Dimethylbutyryl Chloride (
) -
Target Product: 4'-Chloro-2,2-dimethylbutyrophenone (
)
Synthesis Workflow Diagram
The following diagram outlines the critical process steps and the intermediate species formed, which are relevant for quenching and sampling.
Figure 1: Friedel-Crafts acylation workflow showing the progression from precursors to the isolated ketone.[1]
Vibrational Spectroscopy (FT-IR) Comparison
Infrared spectroscopy offers the fastest method for "Go/No-Go" reaction monitoring. The steric hindrance of the gem-dimethyl group does not significantly disrupt the conjugation effect of the phenyl ring, resulting in a distinct shift.
Key Diagnostic Bands[2][3]
| Functional Group | Precursor: 2,2-Dimethylbutyryl Chloride | Precursor: Chlorobenzene | Target: 4'-Chloro-2,2-dimethylbutyrophenone |
| Carbonyl (C=O) | ~1795 - 1805 cm⁻¹ (Strong, Sharp)Characteristic of Acid Chlorides | Absent | ~1675 - 1685 cm⁻¹ (Strong)Lowered by conjugation with aromatic ring |
| Aromatic (C=C) | Absent | 1475, 1585 cm⁻¹ | 1580 - 1595 cm⁻¹ (Overlap with ketone modes) |
| C-Cl Stretch | ~600-800 cm⁻¹ (Aliphatic C-Cl) | 1085 cm⁻¹ (Aryl C-Cl) | 1090 cm⁻¹ (Aryl C-Cl retained) |
| C-H (Aliphatic) | 2960 - 2870 cm⁻¹ (Strong) | Absent (Only Ar-H >3000) | 2960 - 2870 cm⁻¹ (Retained from acid chloride) |
Technical Insight: The shift of the carbonyl band by >100 cm⁻¹ is the primary indicator of reaction success. If a peak remains at ~1800 cm⁻¹, the acid chloride has not fully reacted or the catalyst quality is poor (wet AlCl₃).
Nuclear Magnetic Resonance (NMR) Analysis
NMR provides definitive structural proof. The target molecule combines the aliphatic signature of the acid chloride with the aromatic signature of the chlorobenzene, but with specific deshielding effects.
¹H NMR (Proton) Comparison (in CDCl₃)
| Proton Environment | Precursor: 2,2-Dimethylbutyryl Cl | Target Product | Multiplicity & Integration |
| Aromatic Ortho (to C=O) | Absent | ~7.85 - 7.95 ppm | Doublet (2H), part of AA'BB' |
| Aromatic Meta (to C=O) | Absent | ~7.35 - 7.45 ppm | Doublet (2H), part of AA'BB' |
| Gem-Dimethyl ( | ~1.35 ppm | ~1.30 ppm | Singlet (6H) |
| Methylene ( | ~1.75 ppm | ~1.85 ppm | Quartet (2H) |
| Terminal Methyl ( | ~0.95 ppm | ~0.85 ppm | Triplet (3H) |
Critical Analysis:
-
The AA'BB' System: The 4-chloro substitution creates a symmetric para-substitution pattern. You will see two distinct "roofed" doublets in the aromatic region.
-
The Gem-Dimethyl Singlet: This is the cleanest aliphatic signal. In the acid chloride, it is slightly deshielded by the highly electronegative -COCl group. In the ketone, it remains a singlet but shifts slightly due to the shielding cone of the aromatic ring.
¹³C NMR Highlights
-
Carbonyl Carbon:
-
Acid Chloride: ~178 ppm.
-
Product Ketone: ~205 ppm (Deshielded, typical of hindered ketones).
-
-
Quaternary Carbon: The carbon connecting the carbonyl and the alkyl chain appears as a low-intensity peak around 45-50 ppm.
Mass Spectrometry & Impurity Profiling
When analyzing by GC-MS, the fragmentation patterns distinguish the product from potential byproducts (such as ortho-isomers or bis-acylated impurities, though the latter is rare with deactivated rings).
Fragmentation Logic
-
Molecular Ion (M+): Distinct cluster due to Chlorine isotopes (
ratio of 3:1).-
Target MW: ~224.7 Da. Look for peaks at m/z 224 and 226 .
-
-
Base Peak (Alpha Cleavage):
-
The bond between the carbonyl carbon and the quaternary alpha-carbon is weak.
-
Major Fragment: m/z 139/141 (4-Chlorobenzoyl cation:
). -
Minor Fragment: m/z 85 (Tertiary carbocation from the alkyl chain).
-
-
McLafferty Rearrangement:
-
Inhibited. Standard McLafferty rearrangement requires a gamma-hydrogen abstractable by the carbonyl oxygen. While gamma-hydrogens exist (on the terminal methyl), the steric bulk of the gem-dimethyl group and the rigid quaternary center often suppress this pathway compared to straight-chain analogs.
-
Experimental Protocol: Synthesis & Characterization
Safety Note: Acid chlorides are corrosive and lachrymators. Aluminum chloride reacts violently with water. Perform all steps in a fume hood.
Step 1: Acylation
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, addition funnel, and reflux condenser.
-
Solvent/Substrate: Charge Chlorobenzene (Excess, acts as solvent, e.g., 5-6 equivalents) and Anhydrous AlCl₃ (1.1 eq). Cool to 0-5°C.[2][3]
-
Addition: Dropwise add 2,2-Dimethylbutyryl chloride (1.0 eq) over 30 minutes. Maintain temperature <10°C to minimize ortho isomer formation.
-
Reaction: Allow to warm to room temperature. Evolution of HCl gas indicates reaction progress. Stir for 2-3 hours.
-
Monitor: Check IR for disappearance of 1800 cm⁻¹ peak.
Step 2: Workup & Isolation
-
Quench: Pour the reaction mixture slowly onto a mixture of ice and conc. HCl. (Destroys Al-complex).
-
Extraction: Separate the organic layer.[2][4][5] Extract aqueous layer with DCM.
-
Wash: Wash combined organics with water, 10% NaOH (to remove any hydrolyzed acid), and brine.
-
Purification: Dry over
and concentrate. Distill excess chlorobenzene. Recrystallize the residue (if solid) from hexane/ethanol or perform vacuum distillation for high purity.
Spectroscopic Logic Flow
Use this decision tree to interpret your analytical results during the synthesis.
Figure 2: Analytical decision tree for validating 4'-Chloro-2,2-dimethylbutyrophenone synthesis.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols).
-
BenchChem. (2025).[2][4] Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone. Retrieved from (Provides the exact experimental stoichiometry for the bromo-analog, directly applicable to the chloro-analog).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
PubChem. 2,2-Dimethylbutyryl chloride (Compound CID 79958). National Library of Medicine. Retrieved from (Source for precursor physical and spectral data).
-
MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones. Molecules. Retrieved from (Source for comparative NMR shifts of 4-chlorophenyl ketones).
Sources
Confirming the Structural Identity of 4'-Chloro-2,2-dimethylbutyrophenone: A Comparative Guide to 2D NMR vs. Alternative Modalities
In pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of intermediate building blocks is non-negotiable. 4'-Chloro-2,2-dimethylbutyrophenone (CAS: 898765-43-0) is a prime example of a molecule that presents specific analytical challenges[1][2]. As a halogenated aryl alkyl ketone featuring a quaternary alpha-carbon, standard one-dimensional techniques often fail to provide definitive proof of its atomic connectivity.
This guide objectively compares the performance of a Comprehensive 2D NMR Suite against alternative analytical modalities, providing researchers with a self-validating experimental workflow and representative data to ensure absolute structural integrity.
The Analytical Challenge: Why 1D NMR and MS Fall Short
To confirm the identity of 4'-Chloro-2,2-dimethylbutyrophenone, an analytical method must successfully map three distinct domains: the para-chlorophenyl ring, the central carbonyl group, and the sterically hindered aliphatic chain (a gem-dimethyl group attached to an ethyl moiety).
While High-Resolution Mass Spectrometry (HRMS) provides exact mass and fragmentation data, it struggles to definitively differentiate regioisomers (e.g., distinguishing 2'-chloro from 4'-chloro variants) because the fragments generated are often identical in mass. Similarly, while standard 1D
The 2D NMR Suite (comprising COSY, HSQC, and HMBC) bridges this gap. By leveraging heteronuclear coupling, 2D NMR acts as a bottom-up elucidator, mimicking a spectroscopist-driven process to build the molecular structure from isolated fragments into a unified, proven molecule [3][4].
Modality Performance Comparison
| Analytical Modality | Primary Output | Regioisomer Differentiation | Quaternary Carbon Connectivity | Cost & Throughput |
| 1D NMR ( | Functional group identification | Moderate | Poor (No direct linkage proof) | Low cost, High throughput |
| 2D NMR Suite (The Standard) | Through-bond atomic mapping | Excellent | Excellent (via HMBC) | Moderate cost, Medium throughput |
| HRMS (Mass Spec) | Exact mass, fragmentation | Poor (Prone to rearrangement) | Poor | High cost, High throughput |
| X-Ray Crystallography | Absolute 3D spatial structure | Excellent | Excellent | Very high cost, Low throughput |
The Self-Validating 2D NMR Workflow
The implementation of a 2D NMR Suite is not merely a collection of experiments; it is a self-validating logical loop . The structure is only confirmed when the through-bond correlations mutually agree with the 1D integrations and chemical shifts.
Figure 1: Self-validating 2D NMR workflow for the structural elucidation of small molecules.
Causality in Experimental Design: The 2D NMR Suite
The power of the 2D NMR suite lies in the specific physical phenomena each pulse sequence exploits [5][6].
-
COSY (Correlation Spectroscopy): Detects 3-bond homonuclear (
H- H) scalar couplings. For our target molecule, COSY isolates the ethyl group, showing a clear cross-peak between the CH quartet and the terminal CH triplet. -
HSQC (Heteronuclear Single Quantum Coherence): Detects 1-bond heteronuclear (
H- C) couplings. It assigns every proton to its directly attached carbon, effectively decluttering the 1D proton spectrum by spreading it across the carbon dimension. -
HMBC (Heteronuclear Multiple Bond Correlation): The linchpin of the structural proof. HMBC detects 2- and 3-bond carbon-proton couplings. Because 4'-Chloro-2,2-dimethylbutyrophenone contains multiple "silent" quaternary carbons (the carbonyl and the C2 alpha-carbon), HMBC is the only routine solution-state method to prove that the aliphatic chain and the aryl ring are attached to the same carbonyl center [7][8].
Quantitative Experimental Data
Below is the representative 1D and 2D NMR data matrix used to confirm the identity of 4'-Chloro-2,2-dimethylbutyrophenone.
| Position | Multiplicity & Integration | Key HMBC Correlations ( | ||
| C=O | - | - | 203.0 | - |
| C-1' (Aryl ipso) | - | - | 137.5 | - |
| C-2', C-6' (Aryl ortho) | 7.75 | d, J = 8.5 Hz, 2H | 130.5 | C=O, C-4' |
| C-3', C-5' (Aryl meta) | 7.40 | d, J = 8.5 Hz, 2H | 128.5 | C-1', C-4' |
| C-4' (Aryl Cl) | - | - | 138.0 | - |
| C2 (Alpha Quaternary) | - | - | 48.0 | - |
| C2-Me (Gem-dimethyl) | 1.25 | s, 6H | 24.5 | C=O , C2, C3 |
| C3 (CH | 1.75 | q, J = 7.5 Hz, 2H | 33.5 | C2, C4, C=O, C2-Me |
| C4 (Terminal CH | 0.85 | t, J = 7.5 Hz, 3H | 9.5 | C2, C3 |
Step-by-Step Self-Validating Protocol
To guarantee trustworthiness and reproducibility, the following protocol details not just the steps, but the mechanistic reasoning behind the instrument parameters.
Step 1: Sample Preparation & Environmental Locking
-
Action: Dissolve 50 mg of the analyte in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). -
Causality: CDCl
lacks exchangeable protons (preventing signal overlap) and provides a strong deuterium lock signal. This lock is critical to compensate for magnetic field drift during the multi-hour 2D acquisition process, ensuring cross-peaks do not smear along the indirect dimension.
Step 2: Probe Tuning and Pulse Calibration
-
Action: Tune and match the NMR probe to the specific impedance of the sample. Calibrate the
H 90° pulse width (typically ~10 µs). -
Causality: 2D sequences rely on precise magnetization transfer via multiple radiofrequency pulses. An uncalibrated 90° pulse leads to incomplete transfer, drastically reducing the signal-to-noise ratio of critical HMBC correlations and introducing spectral artifacts.
Step 3: 1D Baseline Acquisition
-
Action: Acquire standard
H (16 scans) and C{ H} (1024 scans) spectra. -
Causality: These 1D spectra are required to define the exact spectral windows (F1 and F2 dimensions) for the 2D experiments. Tightening the spectral window ensures high digital resolution without wasting acquisition time on empty regions.
Step 4: 2D Suite Execution & Parameter Optimization
-
Action: Run gradient-selected COSY, HSQC, and HMBC. Crucially, set the HMBC long-range coupling evolution delay (
) to 62.5 ms . -
Causality: The delay
is calculated as . Because typical 3-bond carbon-proton couplings ( ) are approximately 8 Hz, a 62.5 ms delay maximizes the observable cross-peaks for the quaternary carbons. This specific timing allows the magnetization from the gem-dimethyl protons to successfully transfer to the carbonyl carbon.
Step 5: Logical Verification (The Self-Validation Check)
-
Action: Process the data using zero-filling and sine-bell apodization. Overlay the HMBC cross-peaks onto the 1D axes.
-
Validation: The structure is confirmed only if the logical loop is closed. Look at the data table above: The gem-dimethyl protons (1.25 ppm) correlate to the carbonyl (203.0 ppm). Simultaneously, the ortho-aryl protons (7.75 ppm) correlate to the same carbonyl (203.0 ppm). This intersection unequivocally proves that the two halves of the molecule are connected via the ketone, ruling out any isomeric impurities or fragmentation artifacts.
References
-
Pesek, M., Juvan, A., Jakoš, J., Košmrlj, J., Marolt, M., & Gazvoda, M. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(2), 756-763.[Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.[Link]
-
Huang, Z., & Kanan, M. W. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(17), 6136-6144.[Link]
Sources
- 1. 4'-Chloro-2,2-dimethylbutyrophenone | 898765-43-0 | Benchchem [benchchem.com]
- 2. 4'-CHLORO-2,2-DIMETHYLBUTYROPHENONE|1-(4-氯苯基)-2,2-二甲基丁-1-酮(898765-43-0)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lgm.fri.uni-lj.si [lgm.fri.uni-lj.si]
- 5. anuchem.weebly.com [anuchem.weebly.com]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. kananlab.stanford.edu [kananlab.stanford.edu]
assessing the purity of synthesized 4'-Chloro-2,2-dimethylbutyrophenone against a reference standard
Executive Summary
This guide outlines a rigorous analytical framework for assessing the purity of synthesized 4'-Chloro-2,2-dimethylbutyrophenone (CAS: 13337-64-9 / related derivatives), a critical intermediate in the synthesis of antipsychotic and antihistaminic pharmacophores. Unlike simple purity checks, this protocol emphasizes orthogonal validation —comparing the synthesized product against a qualified Reference Standard (RS) using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The objective is to establish not just "purity by area %" but absolute mass balance , ensuring that non-chromophoric impurities and isomeric by-products (e.g., the ortho-chloro isomer) are quantified.
The Analytical Challenge
4'-Chloro-2,2-dimethylbutyrophenone presents specific analytical hurdles due to its structural properties:
-
Isomeric Selectivity: The Friedel-Crafts acylation used to synthesize this molecule predominantly yields the para-isomer, but ortho-isomers are common contaminants that possess nearly identical UV spectra and solubility profiles.
-
Chromophoric Bias: Standard HPLC-UV can overestimate purity if the impurities (e.g., aliphatic starting materials like 2,2-dimethylbutyryl chloride) lack significant UV absorption at the monitoring wavelength (254 nm).
-
Volatility: Low molecular weight impurities (e.g., chlorobenzene solvent residues) may be lost in vacuum drying but detectable via GC.
Strategic Workflow: The Orthogonal Triad
To validate the synthesized batch against the Reference Standard, we employ a three-pronged approach. This ensures that no impurity class goes undetected.
Figure 1: Orthogonal Analytical Workflow for Purity Assessment.
Experimental Protocols
Method A: RP-HPLC (Purity & Related Substances)
Rationale: Reverse-Phase HPLC with Diode Array Detection (DAD) is the primary method for quantifying the main peak and identifying aromatic impurities. The use of a C18 column provides hydrophobic selectivity to separate the para product from the ortho isomer.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-2 min: 40% B (Isocratic hold for polar impurities)
-
2-15 min: 40% → 90% B (Linear gradient)
-
15-20 min: 90% B (Wash)
-
20-25 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (primary) and 220 nm (secondary for less conjugated species).
-
Standard Preparation: Dissolve Reference Standard to 0.5 mg/mL in 50:50 ACN:Water.
System Suitability Criteria (Must pass before analyzing samples):
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5 for the main peak.
-
Resolution (Rs): > 2.0 between the main peak and nearest impurity (often the ortho-isomer).
-
RSD (n=6): < 1.0% for peak area of the Standard.
Method B: qNMR (Absolute Assay)
Rationale: HPLC relies on Relative Response Factors (RRF). If an impurity absorbs UV light differently than the product, HPLC area % is misleading.[2] qNMR provides a molar response ratio of 1:1 for all protons, offering an absolute purity value.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃ (Deuterated Chloroform).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable, high purity, non-overlapping signals).
-
Protocol:
-
Weigh ~10 mg of Synthesized Product and ~5 mg of IS (precision ±0.01 mg) into the same vial.
-
Dissolve in 0.7 mL CDCl₃.
-
Acquire spectrum with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation of all nuclei (critical for quantitative accuracy).
-
Integrate the aromatic protons of the product (approx 7.4 - 7.9 ppm) against the singlet of the IS (6.1 ppm).
-
Method C: GC-MS (Volatiles)
Rationale: To detect residual chlorobenzene or unreacted acyl chlorides which may elute in the solvent front of HPLC.
-
Column: DB-5ms (30m x 0.25mm).
-
Temp Program: 50°C (hold 2 min) → 10°C/min → 250°C.
Data Analysis & Comparison
The following table illustrates a representative comparison between a qualified Reference Standard and a synthesized batch.
| Parameter | Reference Standard (Certified) | Synthesized Batch (Test) | Status | Analysis |
| Appearance | White Crystalline Solid | Off-white Solid | Observation | Slight color suggests trace oxidation or metal residues. |
| HPLC Purity (Area %) | 99.8% | 98.2% | Pass | Main peak correlates. Major impurity at RRT 1.05 (likely ortho-isomer). |
| HPLC Retention Time | 12.4 min | 12.4 ± 0.1 min | Pass | Identity confirmed by retention time match. |
| qNMR Assay (wt/wt %) | 99.5% | 96.8% | Flagged | Discrepancy: HPLC (98.2%) > qNMR (96.8%). This indicates presence of non-UV active impurities (e.g., salts, moisture) or solvent. |
| GC-MS (Residual Solvents) | < 100 ppm | 1.2% Chlorobenzene | Fail | Explains the qNMR discrepancy. The batch requires further drying. |
| Melting Point | 48-50°C | 45-48°C | Flagged | Depressed range confirms impurity profile found in GC/NMR. |
Interpretation of Discrepancies
In the data above, the HPLC purity (98.2%) overestimates the quality of the synthesized batch because it "misses" the residual solvent (Chlorobenzene) detected by GC-MS. The qNMR value (96.8%) is the true "Potency" of the material.
-
Corrective Action: The synthesized batch must be dried under high vacuum (50°C, <1 mbar) to remove the 1.2% residual solvent, then re-tested.
Troubleshooting & Validation Logic
Use this decision logic to resolve analytical anomalies during the comparison.
Figure 2: Troubleshooting Logic for Purity Discrepancies.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[3][4] (2006).[3][5] Defines reporting, identification, and qualification thresholds for impurities.[4][6][7] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Validates qNMR as a primary ratio method for absolute purity assessment. [Link]
-
PubChem. 4-Chloro-2,2-dimethylbutyrophenone (Compound Summary). National Library of Medicine. Used for physical property verification (CAS, Molecular Weight). [Link] (Note: Linked to related structure for property verification).
-
ICH. ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Guidelines for validating the linearity and accuracy of the HPLC method described. [Link]
Sources
- 1. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. pharma.gally.ch [pharma.gally.ch]
Comparative Guide: Analytical & Synthetic Cross-Reactivity of 4'-Chloro-2,2-dimethylbutyrophenone
Topic: Cross-reactivity studies of 4'-Chloro-2,2-dimethylbutyrophenone in various chemical assays Content Type: Publish Comparison Guides
Executive Summary
4'-Chloro-2,2-dimethylbutyrophenone (CDMB) is a specialized pharmaceutical intermediate characterized by a para-chlorophenyl group and a sterically hindered gem-dimethyl alpha-carbon. Unlike its unbranched analogs, CDMB exhibits a unique "Steric Shield" that drastically alters its reactivity profile in both synthetic and analytical contexts.
This guide provides a technical comparison of CDMB against its primary structural analogs—4'-Chlorobutyrophenone (Unbranched) and 4'-Chloro-2,2-dimethylpropiophenone (Homolog) . We focus on distinguishing these compounds through cross-reactivity challenges in Mass Spectrometry (McLafferty rearrangement), HPLC retention behavior, and chemical derivatization kinetics.
Key Insight for Researchers: The presence of the gamma-hydrogen in the butyryl chain of CDMB, combined with the alpha-gem-dimethyl group, creates a specific "McLafferty Switch" in GC-MS analysis that distinguishes it from its lower homolog (propiophenone derivative), which lacks the necessary gamma-hydrogen for this rearrangement.
Chemical Profile & Structural Basis of Reactivity
The reactivity of CDMB is defined by two competing structural features: the electron-withdrawing p-chloro substituent and the sterically bulky tert-carbon at the alpha position.
| Feature | CDMB (Target) | 4'-Cl-Butyrophenone (Impurity A) | 4'-Cl-2,2-Dimethylpropiophenone (Impurity B) |
| Structure | Ph(Cl)-CO-C(Me)₂-CH₂-CH₃ | Ph(Cl)-CO-CH₂-CH₂-CH₂-CH₃ | Ph(Cl)-CO-C(Me)₃ |
| Alpha-Protons | None (Non-enolizable) | Two (Enolizable) | None (Non-enolizable) |
| Gamma-Protons | Yes (Terminal Methyl) | Yes (Methylene) | No (Only Beta-Methyls) |
| Steric Bulk | High (Gem-dimethyl) | Low (Linear chain) | High (Gem-dimethyl) |
| Primary Risk | Target Analyte | Reactive Impurity (Aldol-prone) | Homologous Impurity |
Expert Insight: The lack of alpha-protons in CDMB renders it chemically inert to standard enol-based reactions (e.g., haloform reaction, aldol condensation). This feature is the primary mechanism for "Chemical Cross-Reactivity" differentiation—impurities like Impurity A will react with bases, while CDMB remains stable.
Assay 1: GC-MS Specificity (The "McLafferty Switch")
In gas chromatography-mass spectrometry (GC-MS), cross-reactivity manifests as spectral overlap. However, CDMB possesses a unique fragmentation pathway compared to its closest homolog, Impurity B.
-
Mechanism: The McLafferty rearrangement requires a hydrogen atom on the gamma-carbon (
-H). -
CDMB Behavior: Possesses a
-H on the terminal ethyl group. It undergoes rearrangement to form a characteristic enol ion. -
Impurity B Behavior: The tert-butyl group lacks a
-H relative to the carbonyl. It cannot undergo McLafferty rearrangement and instead fragments primarily via -cleavage.
Comparative Fragmentation Data
| Compound | Primary Ion (Base Peak) | McLafferty Ion ( | Mechanism Note |
| CDMB | Observed (Low abundance) | ||
| Impurity A | Dominant ( | Unhindered rearrangement. | |
| Impurity B | Absent | Blocked (No |
Visualization: Fragmentation Pathways
Figure 1: The "McLafferty Switch" distinguishes CDMB from its lower homolog (Impurity B) based on the presence of gamma-hydrogens.
Assay 2: HPLC Specificity & Hydrophobic Interaction
In Reverse-Phase HPLC (RP-HPLC), cross-reactivity is defined as co-elution. The "2,2-dimethyl" group acts as a "hydrophobic grease ball," significantly increasing retention time compared to the linear isomer.
Protocol: Gradient Separation of Isomers
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes.
Performance Comparison:
| Analyte | Retention Time (RT) | Resolution Factor ( | Cross-Reactivity Risk |
| Impurity A (Linear) | ~4.2 min | N/A | High (Early eluting) |
| CDMB (Branched) | ~6.8 min | > 2.5 (vs. Linear) | Low (Well resolved) |
| Impurity B (Homolog) | ~6.1 min | < 1.5 (Critical Pair) | High (Requires optimization) |
Expert Recommendation: To resolve the "Critical Pair" (CDMB vs. Impurity B), use a Phenyl-Hexyl column instead of C18. The pi-pi interactions with the chlorophenyl ring will be modulated differently by the steric bulk of the ethyl (CDMB) vs. methyl (Impurity B) groups, improving selectivity.
Assay 3: Chemical Cross-Reactivity (Derivatization Screen)
A common challenge in drug development is quantifying "reactive impurities" (like Impurity A) in a stable intermediate (CDMB). We can exploit the steric hindrance of CDMB to create a Self-Validating Purity Assay .
Concept: Unhindered ketones react rapidly with hydroxylamine to form oximes. CDMB, due to the gem-dimethyl "shield," reacts extremely slowly.
Experimental Protocol: Differential Oximation
-
Reagent: Prepare 0.1 M Hydroxylamine HCl in Pyridine/Ethanol (1:1).
-
Reaction: Add sample (CDMB + Impurities) and stir at 25°C for 15 minutes.
-
Analysis: Inject into HPLC.
-
Result:
-
Impurity A: Disappears (Converted to Oxime, shifts RT).
-
CDMB: Remains as parent ketone (Peak Area unchanged).
-
Data Interpretation:
-
If the CDMB peak area decreases significantly (>5%), the method indicates a lack of steric protection or presence of a different isomer.
-
This assay confirms the structural integrity of the "2,2-dimethyl" motif.
Visualization: Chemical Filter Workflow
Figure 2: Differential derivatization kinetics serve as a chemical filter to distinguish reactive unbranched impurities from the sterically hindered CDMB.
References
-
BenchChem. (2025).[1] Targeted Synthesis and Properties of 4'-Chloro-2,2-dimethylbutyrophenone (CAS 898765-43-0).[2]Link
-
ChemicalBook. (2024). Product Profile: 4'-Chloro-2,2-dimethylbutyrophenone.[2][3][4]Link
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis: Molecular Rearrangements. Analytical Chemistry.[5][6][7][8] (Foundational text on Gamma-H rearrangement mechanisms).
-
ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. (Standard for establishing impurity thresholds in intermediates). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4'-Chloro-2,2-dimethylbutyrophenone | 898765-43-0 | Benchchem [benchchem.com]
- 3. 4'-CHLORO-2,2-DIMETHYLPROPIOPHENONE CAS#: 30314-42-2 [amp.chemicalbook.com]
- 4. 4'-CHLORO-2,2-DIMETHYLBUTYROPHENONE|1-(4-氯苯基)-2,2-二甲基丁-1-酮(898765-43-0)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Simultaneous determination of naltrexone and bupropion in their co-formulated tablet utilizing green chromatographic approach with application to human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4'-Chloro-2,2-dimethylbutyrophenone
[1][2][3][4]
Executive Summary & Immediate Action
4'-Chloro-2,2-dimethylbutyrophenone (CAS: 13523-18-7) is a halogenated organic intermediate often used in the synthesis of pharmaceuticals (e.g., Bupropion). Unlike standard ketone solvents, the presence of the chlorine atom on the phenyl ring mandates its classification as Halogenated Organic Waste .
Critical Prohibition: NEVER dispose of this compound down the drain or in "Non-Halogenated" solvent streams. Combustion without scrubbers releases acidic Hydrogen Chloride (HCl) gas, damaging incinerators and violating environmental compliance.
Quick Reference Data
| Parameter | Specification |
| CAS Number | 13523-18-7 |
| Physical State | Solid (MP: ~59°C) or Liquid (if supercooled/solution) |
| Primary Hazards | Aquatic Toxicity (Chronic Cat.[1] 1/2), Skin/Eye Irritant |
| Waste Stream | Halogenated Organic (High BTU, requires scrubbing) |
| RCRA Status | Characteristic Waste (Not P/U Listed); Check for D001 (Ignitable) |
| Incompatible With | Strong Oxidizing Agents, Strong Bases |
Chemical Profile & Disposal Logic
To ensure compliance and safety, one must understand the causality behind the disposal protocols.
The "Halogen Trap"
Many researchers mistake this compound for a simple ketone due to the "butyrophenone" nomenclature. However, the 4'-Chloro substituent fundamentally alters the disposal pathway.
-
Mechanism: Upon incineration, the chlorine atom is liberated as Hydrogen Chloride (HCl) gas.
-
Consequence: If placed in a standard organic solvent drum (destined for fuel blending or standard incineration), the generated acid can corrode the combustion chamber.
-
Solution: It must be routed to facilities equipped with wet scrubbers or alkaline neutralization stages [1].
Environmental Fate
This compound is classified as very toxic to aquatic life with long-lasting effects [2].[2][3]
-
Self-Validating Step: Ensure all sink drains in the handling area are covered or protected with spill mats during manipulation to physically prevent accidental release.
Waste Segregation & Characterization Workflow
Use the following decision matrix to determine the correct waste container. This prevents cross-contamination fees and safety hazards.
Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the solute forces the entire mixture into the Halogenated stream.
Detailed Disposal Protocol
Step 1: Pre-Disposal Stabilization
-
Quenching: If the waste contains unreacted reagents (e.g., Aluminum Chloride from a Friedel-Crafts reaction), quench carefully with ice/water before bottling. Ensure the pH is neutral (pH 6-8).
-
Container Selection:
-
Preferred: HDPE (High-Density Polyethylene) or Amber Glass.
-
Avoid: Metal cans if the waste is acidic (common in synthesis byproducts), as this leads to corrosion and leaks.
-
Step 2: Packaging
-
Solids: Place solid waste in a clear polyethylene bag, seal it with tape, and place it inside the solid hazardous waste drum.
-
Liquids: Fill the liquid waste container to 90% capacity. Leave 10% headspace for thermal expansion.
-
Expert Tip: Do not over-tighten the cap immediately if the waste was recently quenched; allow it to cool to room temperature to prevent pressure buildup.
-
Step 3: Labeling
The label must be legible and solvent-resistant. Include the following specific details:
-
Chemical Name: 4'-Chloro-2,2-dimethylbutyrophenone Solution.
-
Major Constituents: (e.g., "Contains: Dichloromethane 80%, 4'-Chloro-2,2-dimethylbutyrophenone 20%").
-
Hazard Checkbox: [x] Toxic [x] Irritant [x] Combustible.
Step 4: Regulatory Handoff
Contact your EHS (Environmental Health & Safety) officer. Ensure the manifest lists the waste as "Waste Flammable Liquid, Toxic, n.o.s. (Halogenated Ketones)" or similar, depending on the solvent carrier.
Spill Contingency Plan
This protocol is a self-validating system: if you cannot locate the spill kit described below, you are not ready to handle the chemical.
Required PPE for Spills[1][4][5][7][8]
-
Gloves: Nitrile (minimum thickness 0.11mm) or Laminate Film (Silver Shield) for large spills.
-
Respiratory: Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridge if ventilation is poor.
-
Eye: Chemical splash goggles (ANSI Z87.1).
Spill Response Workflow
Figure 2: Operational workflow for spill management. Prioritize containment to prevent aquatic contamination.
Decontamination: After collecting the bulk material, wipe the surface with a soap/water solution. Do not use bleach, as it may react with other residues. Place all wipes into the solid hazardous waste bin.
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics - Halogenated Solvents. RCRA Orientation Manual. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Chloro-2,2-dimethylbutyrophenone
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical compounds is the bedrock of a secure and productive laboratory environment. This guide provides a detailed operational plan for the safe management of 4'-Chloro-2,2-dimethylbutyrophenone, a compound for which comprehensive safety data may not be widely available. By analyzing data from structurally analogous halogenated butyrophenones and other chloro-substituted aromatic ketones, we can construct a robust and conservative safety protocol. This document serves as an essential resource for mitigating risks and ensuring regulatory compliance.
Anticipated Hazard Profile: A Data-Driven Assessment
While a specific Safety Data Sheet (SDS) for 4'-Chloro-2,2-dimethylbutyrophenone is not readily published, a thorough review of similar chemical structures allows us to anticipate its hazard profile. The presence of a chlorinated aromatic ring and a ketone functional group suggests potential for toxicity and irritation.
Based on data from compounds like 4'-tert-Butyl-4-chlorobutyrophenone and 2-Chloroacetophenone, we can infer the following primary hazards[1][2]:
-
Skin Corrosion/Irritation: Causes skin irritation and may cause burns or an allergic skin reaction upon contact[1][2].
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye damage or irritation[1][2].
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects[2][3].
These anticipated hazards form the logical basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.
Core Protective Measures: An Integrated PPE & Engineering Control Strategy
A multi-layered approach combining engineering controls with appropriate PPE is mandatory to minimize exposure. The primary engineering control for handling this compound, especially in its solid form, is a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
The following table details the minimum required PPE for various laboratory operations involving 4'-Chloro-2,2-dimethylbutyrophenone.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Recommended: N95 respirator in case of damaged packaging[4] |
| Weighing & Aliquoting (Solid) | Chemical safety goggles | Double-gloving with chemical-resistant gloves (e.g., Nitrile)[5] | Laboratory coat | Mandatory: All handling of solids must occur within a chemical fume hood or ventilated enclosure[5]. |
| Solution Preparation & Transfers | Chemical safety goggles and face shield[6] | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant laboratory coat | Work should be performed in a chemical fume hood. |
| Experimental Use | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Work should be performed in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile) | Chemical-resistant apron or coveralls over a lab coat[4] | NIOSH-approved respirator with organic vapor cartridges. |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Not required if handling sealed waste containers. |
Step-by-Step Handling & Operational Workflow
Adherence to a systematic workflow is critical for ensuring safety from the moment the compound enters the laboratory until its final disposal.
-
Designate Area: Clearly designate a specific area within a chemical fume hood for all handling activities.
-
Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, glassware, spill kits, waste containers) is inside the fume hood and readily accessible[5].
-
Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are pulled over the cuffs of the lab coat to create a seal[6].
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container. Perform this task slowly to avoid generating airborne dust[5].
-
Dissolving/Diluting: When preparing solutions, add the solid to the solvent slowly. If any exotherm is possible, prepare the solution in an ice bath.
-
General Handling: At all times, avoid direct contact with the substance. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling is complete, even after removing gloves[7][8].
-
Decontaminate: Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated halogenated waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat and eye protection. The inner gloves should be the last item removed[5].
Visualized Workflow for Safe Handling
The following diagram outlines the critical decision points and safety checks throughout the handling process.
Caption: A step-by-step workflow illustrating the safe handling process.
Emergency & Disposal Protocols
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1].
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[1].
-
If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[1][3].
The environmental toxicity of this compound necessitates a strict disposal protocol.
-
Segregation: All waste contaminated with 4'-Chloro-2,2-dimethylbutyrophenone, including excess reagent, contaminated wipes, and used PPE, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste"[9].
-
Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain. Its high aquatic toxicity poses a significant environmental risk[3][9].
-
Final Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations[3][10].
By internalizing and rigorously applying these safety protocols, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.
References
-
Sciencelab.com. (n.d.). Material Safety Data Sheet 2-Chloroacetophenone. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
-
Labi, A. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. International Environmental Technology. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4-Chloro-4'-methylbutyrophenone - Chemical Details. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. sds.chemtel.net [sds.chemtel.net]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
